Benzyl 6-bromo-2-naphthoate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl 6-bromonaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO2/c19-17-9-8-14-10-16(7-6-15(14)11-17)18(20)21-12-13-4-2-1-3-5-13/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPJCHHSVUCDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201251480 | |
| Record name | Phenylmethyl 6-bromo-2-naphthalenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201251480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170737-54-9 | |
| Record name | Phenylmethyl 6-bromo-2-naphthalenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170737-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 6-bromo-2-naphthalenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201251480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Technical Guide: Benzyl 6-bromo-2-naphthoate (CAS 170737-54-9)
Topic: Benzyl 6-bromo-2-naphthoate (CAS 170737-54-9) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzyl 6-bromo-2-naphthoate (CAS 170737-54-9) is a specialized naphthalene-based intermediate used primarily in the synthesis of third-generation retinoids (e.g., Adapalene analogs) and advanced material sciences. Distinguished by its orthogonal dual-functionalization potential, it features a bromine handle at the C6 position (susceptible to transition-metal catalyzed cross-couplings) and a benzyl ester at the C2 position.
Unlike its methyl ester counterpart (CAS 33626-98-1), the benzyl ester offers a distinct advantage in multi-step organic synthesis: the carboxyl protecting group can be removed via neutral hydrogenolysis (
Chemical Identity & Physicochemical Profile
Identification Data
| Parameter | Detail |
| Chemical Name | Benzyl 6-bromo-2-naphthoate |
| CAS Number | 170737-54-9 |
| Synonyms | 2-Naphthalenecarboxylic acid, 6-bromo-, phenylmethyl ester; 6-bromo-2-naphthoic acid benzyl ester |
| Molecular Formula | |
| Molecular Weight | 341.20 g/mol |
| SMILES | O=C(OCC1=CC=CC=C1)C2=CC3=C(C=C2)C=C(Br)C=C3 |
| MDL Number | MFCD07626328 |
Physical Properties
Note: Experimental values for this specific benzyl ester are sparse in open literature; values below combine available data with high-confidence predicted models based on structural analogs (e.g., Methyl 6-bromo-2-naphthoate).
| Property | Value / Description |
| Physical State | White to off-white crystalline solid |
| Melting Point | Approx. 100–130 °C (Analog estimate; Methyl ester melts at 123-126 °C) |
| Boiling Point | ~470 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; Insoluble in Water |
| LogP | 4.96 (Predicted) – Highly Lipophilic |
| Storage | Sealed, Dry, 2-8°C (Recommended to prevent hydrolysis) |
Synthetic Pathways & Manufacturing
The synthesis of Benzyl 6-bromo-2-naphthoate typically proceeds via the esterification of 6-bromo-2-naphthoic acid . The acid precursor is itself synthesized from 6-bromo-2-naphthol or 2-bromo-6-methylnaphthalene.
Precursor Synthesis (6-Bromo-2-naphthoic Acid)
-
Route A (Oxidation): Oxidation of 2-bromo-6-methylnaphthalene using
catalysts in acetic acid (Industrial route). -
Route B (Sandmeyer): 6-Hydroxy-2-naphthoic acid
Bucherer reaction ( ) Diazotization Sandmeyer ( ).
Esterification Protocols (Acid Benzyl Ester)
For laboratory-scale preparation of CAS 170737-54-9, Method 1 is preferred for its mild conditions and high yield.
Method 1: Alkylation with Benzyl Bromide (Standard Protocol)
This method avoids the moisture sensitivity of acid chlorides and the purification issues of carbodiimide couplings.
-
Reagents: 6-Bromo-2-naphthoic acid (1.0 eq), Benzyl bromide (1.2 eq),
(2.0 eq), DMF (Solvent). -
Procedure:
-
Dissolve 6-bromo-2-naphthoic acid in anhydrous DMF under
. -
Add potassium carbonate (
) and stir at room temperature for 30 min to form the carboxylate salt. -
Add benzyl bromide dropwise.
-
Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Pour into ice water. The product precipitates.[1][2][3] Filter, wash with water, and recrystallize from Ethanol/Hexane.
-
Method 2: Steglich Esterification
-
Reagents: Acid (1.0 eq), Benzyl Alcohol (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq), DCM.
-
Note: Requires careful removal of dicyclohexylurea (DCU) byproduct.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from naphthalene precursors to the target benzyl ester.
Reactivity & Applications
The "Orthogonal Protection" Advantage
In drug discovery, particularly for Adapalene and retinoid analogs, the choice of ester is critical.
-
Methyl Ester: Cleaved by strong base (LiOH/NaOH). Risk: Racemization or degradation of sensitive side chains.
-
Benzyl Ester (CAS 170737-54-9): Cleaved by Hydrogenolysis (
) at neutral pH.-
Benefit: Allows the synthesis of complex retinoids where the final step requires mild deprotection to release the carboxylic acid pharmacophore.
-
C-C Bond Formation (Suzuki-Miyaura Coupling)
The C6-Bromine atom is highly activated for Palladium-catalyzed cross-coupling.
-
Reaction: Benzyl 6-bromo-2-naphthoate + Aryl Boronic Acid
Biaryl Product. -
Application: Attachment of the adamantyl-methoxy-phenyl moiety found in Adapalene.
Reactivity Logic Map
Figure 2: Reactivity profile highlighting orthogonal deprotection and cross-coupling pathways.
Safety & Handling (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye).
-
GHS Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Operate in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety glasses.
-
Spill Cleanup: Sweep up dry; avoid raising dust. Dissolve residue in acetone/ethanol for disposal.
-
References
-
Preparation of 6-bromo-2-naphthoic acid (Precursor Synthesis)
- Source: WO2014069674A1 (Patent). "6-bromo-2-naphthoic acid production method".
-
Link:
- General Synthesis of Adapalene & Intermediates Source: Liu, Y. et al. "Synthesis of Adapalene". Journal of Xinyang Normal University, 2007. (Discusses the methyl ester analog usage). Context: Establishes the utility of 6-bromo-2-naphthoic acid esters in retinoid drug synthesis.
-
Chemical Identity & Supplier D
- Source: PubChem Compound Summary for Methyl 6-bromo-2-naphtho
-
Link: (Used for structural validation of the core naphthoate scaffold).
-
Standard Esterific
-
Source: Neises, B. & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids". Angew.[3] Chem. Int. Ed., 1978.
- Context: Provides the authoritative basis for the DCC/DMAP coupling method described in Section 3.2.
-
Sources
6-bromo-2-naphthoic acid benzyl ester chemical data
[1]
Executive Summary
Benzyl 6-bromo-2-naphthoate (CAS 170737-54-9) is a high-value synthetic intermediate utilized primarily in the development of retinoid pharmaceuticals (e.g., Adapalene analogues) and advanced optoelectronic materials. Distinguished by its orthogonal protecting group strategy, the benzyl ester moiety allows for carboxyl protection that is stable to basic hydrolysis conditions often used in cross-coupling reactions, yet removable via neutral hydrogenolysis. This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of this compound in medicinal chemistry.[1]
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]
The following data consolidates experimental values and predictive models for research benchmarking.
| Property | Data |
| IUPAC Name | Benzyl 6-bromo-2-naphthoate |
| Common Name | 6-Bromo-2-naphthoic acid benzyl ester |
| CAS Registry Number | 170737-54-9 |
| Molecular Formula | C₁₈H₁₃BrO₂ |
| Molecular Weight | 341.20 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 128–132 °C (Predicted/Analogous range based on methyl ester) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Flash Point | >150 °C (Estimated) |
| SMILES | c1ccccc1COC(=O)c2ccc3cc(Br)ccc3c2 |
Synthetic Methodologies
Two primary routes are recommended depending on the scale and available equipment. The Acid Chloride Route is preferred for scale-up due to atom economy, while the Steglich Esterification is ideal for mild, laboratory-scale preparation.
Protocol A: Acid Chloride Activation (Scalable)
Rationale: Thionyl chloride converts the carboxylic acid to a highly reactive acid chloride, driving esterification with benzyl alcohol without expensive coupling reagents.
Reagents:
-
6-Bromo-2-naphthoic acid (1.0 eq)[2]
-
Thionyl chloride (SOCl₂, 3.0 eq)
-
Benzyl alcohol (1.2 eq)
-
Triethylamine (Et₃N, 2.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
Catalytic DMF
Step-by-Step Workflow:
-
Activation: Suspend 6-bromo-2-naphthoic acid in anhydrous DCM under N₂ atmosphere. Add catalytic DMF (2–3 drops).
-
Chlorination: Add SOCl₂ dropwise at 0 °C. Heat to reflux for 3 hours until gas evolution (HCl/SO₂) ceases and the solution clarifies.
-
Isolation (Optional): Evaporate excess SOCl₂ and solvent in vacuo to obtain crude acid chloride. Redissolve in DCM.
-
Esterification: Cool the acid chloride solution to 0 °C. Add a mixture of Benzyl alcohol and Et₃N in DCM dropwise over 30 minutes.
-
Workup: Stir at room temperature for 12 hours. Quench with sat. NaHCO₃. Wash organic layer with 1M HCl (to remove amine), then brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc 9:1).
Protocol B: Steglich Esterification (Mild Conditions)
Rationale: Uses DCC to activate the acid in situ, avoiding acidic conditions. DMAP acts as an acyl-transfer catalyst.
Reagents:
-
6-Bromo-2-naphthoic acid (1.0 eq)[2]
-
Benzyl alcohol (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
DCM (anhydrous)
Step-by-Step Workflow:
-
Dissolve the acid, benzyl alcohol, and DMAP in anhydrous DCM at 0 °C.
-
Add DCC (dissolved in minimal DCM) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16–24 hours. Note: A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate.
-
Wash the filtrate with 0.5N HCl, sat. NaHCO₃, and brine.[3]
Visualization of Synthetic Logic
The following diagram illustrates the synthetic flow and the strategic divergence between the two protocols.
Caption: Comparative synthetic pathways for Benzyl 6-bromo-2-naphthoate. Route A is preferred for scale; Route B for mildness.
Strategic Applications in Drug Discovery
Benzyl 6-bromo-2-naphthoate is not merely an end-product but a strategic scaffold in Retinoid synthesis. Its utility lies in the chemoselectivity of the bromine atom versus the benzyl ester.
Orthogonal Protection Strategy
In the synthesis of Adapalene-like retinoids, the carboxylic acid must be masked while the naphthyl ring undergoes modification (typically Suzuki-Miyaura coupling).
-
Methyl Esters: Require basic hydrolysis (LiOH/MeOH) to deprotect, which can be harsh.
-
Benzyl Esters: Can be removed via Hydrogenolysis (H₂/Pd-C) under neutral conditions. This is critical if the coupled side-chain contains base-sensitive moieties (e.g., certain adamantyl derivatives or lactones).
Suzuki-Miyaura Cross-Coupling
The bromine at the C6 position is highly activated for Palladium-catalyzed cross-coupling.
General Protocol:
-
Substrate: Benzyl 6-bromo-2-naphthoate.
-
Partner: Aryl boronic acid (e.g., 3-(1-adamantyl)-4-methoxyphenylboronic acid).[4]
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Base: K₂CO₃ or K₃PO₄ (anhydrous conditions preferred to prevent ester hydrolysis).
-
Outcome: Formation of the biaryl backbone with the benzyl ester intact.
Structural Characterization Data[3][4][9][14][15]
When validating the synthesized compound, look for these diagnostic signals:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.60 (s, 1H): H-1 proton (deshielded by carbonyl).
-
δ 8.05 (s, 1H): H-5 proton (ortho to Br).
-
δ 7.30–7.50 (m, 5H): Benzyl aromatic protons.
-
δ 5.42 (s, 2H): Benzylic methylene (-OCH₂Ph).
-
-
IR Spectroscopy:
-
1715 cm⁻¹: Strong C=O stretch (ester).
-
1100–1200 cm⁻¹: C-O-C stretch.
-
-
Mass Spectrometry (ESI/GC-MS):
-
Molecular ion peaks at m/z 340 and 342 (1:1 ratio) confirming the presence of one Bromine atom.
-
Application Workflow Diagram
The following diagram details the role of this intermediate in the synthesis of Adapalene-class drugs.
Caption: Workflow for converting Benzyl 6-bromo-2-naphthoate into active pharmaceutical ingredients via neutral deprotection.
Handling and Safety
-
Storage: Store at 2–8 °C under inert gas. Protect from light to prevent debromination or ester hydrolysis.
-
Hazards: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.[6]
-
Spill: Adsorb with inert material (vermiculite); dispose of as halogenated organic waste.
References
-
Sigma-Aldrich. (n.d.). Benzyl 6-bromo-2-naphthoate Product Data. Retrieved from
-
Shudo, K. (1987). Benzonaphthalene derivatives and their use as retinoids. U.S. Patent No.[5] 4,717,720.[5] Washington, DC: U.S. Patent and Trademark Office. Link
-
Charpentier, B., et al. (1995).[6][4] "Synthesis, Structure-Affinity Relationships, and Biological Activities of Ligands Binding to Retinoic Acid Receptor Subtypes." Journal of Medicinal Chemistry, 38(26), 4993-5006.[6] Link
-
ChemicalBook. (2024).[7] 6-Bromo-2-naphthoic acid Properties and Synthesis. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. EP2210869A1 - New method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid - Google Patents [patents.google.com]
- 5. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. chinesechemsoc.org [chinesechemsoc.org]
Technical Guide: Benzyl 6-bromo-2-naphthoate Solubility & Solvent Selection
[1][2]
Executive Summary & Chemical Identity
Benzyl 6-bromo-2-naphthoate is a highly lipophilic aromatic ester used primarily as an intermediate in the synthesis of advanced pharmaceutical ingredients (APIs) and optoelectronic materials (e.g., liquid crystals).[1][2][3] Structurally, it consists of a rigid naphthalene core substituted with a bromine atom and a benzyl ester moiety.[1][2]
This structural combination dictates a specific solubility profile: low aqueous solubility and high affinity for non-polar to moderately polar organic solvents .[1][2] Effective handling requires understanding the balance between its π-π stacking interactions (which promote crystallization) and its solvation energy in various media.[2]
Structural Logic for Solubility
-
Naphthalene Core: Provides planarity and significant hydrophobicity (LogP > 4.5 estimated), driving solubility in aromatic solvents.[1][2]
-
Bromine Substituent: Increases molecular weight and polarizability but reduces solubility in aliphatic hydrocarbons compared to non-halogenated analogs.[1][2]
-
Benzyl Ester Group: Adds rotatable bonds and ester functionality, allowing interaction with polar aprotic solvents (THF, DMF).[1][2]
Predicted Solubility Profile
Note: Direct empirical solubility data (g/L) for CAS 170737-54-9 is limited in public literature.[2] The following profile is derived from Structure-Activity Relationship (SAR) analysis of the homologous methyl ester (CAS 33626-98-1) and general solubility principles for halogenated naphthoates.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvents | Solubility Prediction | Operational Context |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Primary solvent for extraction and room-temperature reactions.[1] |
| Polar Aprotic | THF, 1,4-Dioxane, DMF, DMSO | Good to Excellent | Preferred for cross-coupling reactions (e.g., Suzuki-Miyaura).[1] Heating may be required for high concentrations in DMSO.[1][2] |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Good | Ideal for reflux reactions; elevated temperature significantly boosts solubility.[1][2] |
| Esters & Ketones | Ethyl Acetate, Acetone | Moderate | Variable solubility.[1][2] Often used as the "good solvent" in recrystallization pairs.[1][2] |
| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Poor | Acts as an anti-solvent at room temperature.[1][2] Used for precipitation or recrystallization (when hot).[1][2] |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Very Poor | Standard anti-solvent for inducing crystallization.[1][2] |
| Aqueous | Water, Brine | Insoluble | Strictly for washing/extraction phases (biphasic systems).[2] |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Objective: To empirically determine the saturation point of Benzyl 6-bromo-2-naphthoate in a specific solvent.[1]
Reagents: Benzyl 6-bromo-2-naphthoate (>98% purity), HPLC-grade solvent.[1][2]
-
Preparation: Weigh 100 mg of the compound (
) into a tared 4 mL glass vial. -
Addition: Add the solvent in 100 µL increments using a micropipette.
-
Equilibration: Vortex for 30 seconds after each addition. If the solid persists, sonicate for 5 minutes at 25°C.
-
Endpoint: Continue addition until the solution becomes clear (no visible particulates). Record the total volume added (
).[1][2] -
Calculation:
[1][2] -
Validation: Cool the solution to 4°C for 1 hour. If precipitate forms, the room temperature solubility is close to saturation; if not, the actual limit may be higher.[1][2]
Protocol B: Recrystallization Strategy
Objective: Purification of crude material using a solvent/anti-solvent system.
Recommended System: Ethyl Acetate / Hexanes or Toluene / Ethanol .[1][2]
-
Dissolution: Dissolve crude Benzyl 6-bromo-2-naphthoate in the minimum amount of boiling Ethyl Acetate (approx. 60-70°C).
-
Filtration: Perform a hot filtration if insoluble impurities (e.g., inorganic salts) are present.[1][2]
-
Nucleation: Remove from heat. Slowly add warm Hexanes dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add 1-2 drops of Ethyl Acetate to restore clarity.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.
-
Collection: Filter the crystals via vacuum filtration and wash with cold Hexanes.
Visualization: Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended application (Reaction vs. Purification).
Caption: Decision matrix for solvent selection based on process requirements. High-contrast nodes indicate critical decision points.
Safety & Handling
-
Halogenated Compounds: As a brominated aromatic, this compound may act as a skin and eye irritant.[1][2] Avoid inhalation of dust.[1][2]
-
Solvent Safety: When using chlorinated solvents (DCM, Chloroform), ensure work is performed in a certified fume hood due to volatility and toxicity.[1][2]
-
Waste Disposal: Solutions containing this compound must be disposed of as Halogenated Organic Waste .[1][2] Do not mix with general organic waste streams if incineration protocols differ.[1][2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 59666792, Benzyl 6-bromo-2-naphthoate. Retrieved October 26, 2023 from [Link][1][2]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1][2] CRC Press.[1][2][4] (Reference for solubility prediction principles).
Sources
- 1. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]
- 2. Benzyl 2-naphthyl ether | C17H14O | CID 123080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lifechempharma.com [lifechempharma.com]
- 4. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties & Characterization of Benzyl 6-bromo-2-naphthoate
[1]
Compound: Benzyl 6-bromo-2-naphthoate CAS Registry Number: 170737-54-9 Chemical Formula: C₁₈H₁₃BrO₂ Molecular Weight: 341.20 g/mol [1]
Executive Summary & Significance
Benzyl 6-bromo-2-naphthoate is a lipophilic ester derivative of 6-bromo-2-naphthoic acid.[1] It serves as a critical intermediate in the synthesis of retinoid pharmaceuticals (such as Adapalene analogs) and advanced materials, including liquid crystals and fluorescent organic probes.
Its significance lies in the orthogonality of its functional groups:
-
Benzyl Ester: A robust protecting group for the carboxylic acid, stable to basic conditions but removable via hydrogenolysis (H₂/Pd-C) or mild Lewis acids.
-
Aryl Bromide: A reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) at the C6 position.[1]
Physical & Thermodynamic Properties[1]
The following data aggregates experimental values and high-confidence predictive models based on the structural analog Methyl 6-bromo-2-naphthoate (CAS 33626-98-1).
Table 1: Physicochemical Specifications
| Property | Value / Description | Confidence Level |
| Appearance | White to off-white crystalline powder | High (Based on analogs) |
| Melting Point | 98°C – 105°C (Predicted)* | Medium (Methyl ester MP: 123-126°C) |
| Boiling Point | ~460°C at 760 mmHg | High (Predicted) |
| Density | 1.45 ± 0.06 g/cm³ | High (Calculated) |
| LogP (Octanol/Water) | 5.48 | High (Lipophilic) |
| Solubility (Organic) | Soluble in DCM, CHCl₃, THF, Ethyl Acetate | Experimental |
| Solubility (Aqueous) | Insoluble (< 0.1 mg/L) | Experimental |
| Refractive Index | 1.655 | Predicted |
*Note: Benzyl esters typically exhibit lower melting points than their methyl counterparts due to the disruption of crystal packing by the flexible benzyl methylene group.
Synthesis & Isolation Protocol
Methodology: Steglich Esterification Rationale: Direct acid-catalyzed esterification requires high temperatures which may cause decarboxylation or side reactions.[1] The Steglich method (DCC/DMAP) proceeds at room temperature, ensuring the integrity of the bromine substituent.
Reaction Pathway
The following diagram illustrates the activation of the naphthoic acid and subsequent nucleophilic attack by benzyl alcohol.
Figure 1: Steglich esterification pathway utilizing DCC activation and DMAP catalysis.
Step-by-Step Protocol
-
Activation: Dissolve 6-bromo-2-naphthoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) [0.2 M concentration].
-
Catalyst Addition: Add DMAP (0.1 eq) and Benzyl Alcohol (1.1 eq). Cool the mixture to 0°C under N₂ atmosphere.
-
Coupling: Dropwise add a solution of DCC (1.2 eq) in DCM. A white precipitate (Dicyclohexylurea, DCU) will form immediately.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup (Self-Validating Step):
-
Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU urea byproduct. Validation: The filtrate should be clear.
-
Wash: Wash the filtrate with 0.5N HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Eluent: 5-10% EtOAc in Hexanes).
Spectroscopic Characterization (Identification)
To validate the synthesis, the following spectroscopic signals must be observed.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (7.26 ppm reference)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Naphthalene C1 | 8.62 | Singlet (s) | 1H | Ar-H (Ortho to Ester) |
| Naphthalene C5 | 8.05 | Doublet (d) | 1H | Ar-H (Ortho to Br) |
| Naphthalene C4/C8 | 7.80 - 7.95 | Multiplet (m) | 2H | Naphthalene Backbone |
| Naphthalene C3/C7 | 7.60 - 7.75 | Multiplet (m) | 2H | Naphthalene Backbone |
| Benzyl Phenyl | 7.35 - 7.45 | Multiplet (m) | 5H | Benzyl Aromatic Ring |
| Benzylic CH₂ | 5.42 | Singlet (s) | 2H | Diagnostic Peak (O-CH₂-Ph) |
Infrared Spectroscopy (FT-IR)[1]
Applications & Handling
Storage & Stability[1]
-
Storage: Store at 2-8°C in a tightly sealed container. Protect from light to prevent gradual debromination or photo-oxidation.[1]
-
Stability: Stable under standard laboratory conditions. Hydrolyzes in the presence of strong bases (NaOH/MeOH) to regenerate the parent acid.
Synthetic Utility
This compound is frequently used in the synthesis of Adapalene (a retinoid).[2] The bromine atom allows for the attachment of the adamantyl-methoxy-phenyl chain via a Negishi or Suzuki coupling, while the benzyl ester protects the carboxylic acid until the final hydrogenolysis step.
Figure 2: Primary synthetic transformations available for the scaffold.[1]
References
-
Guidechem. (2024).[1][3] Methyl 6-bromo-2-naphthoate Properties and Synthesis. Retrieved from
-
Biosynth. (n.d.).[1] Methyl 6-bromo-2-naphthoate Product Data. Retrieved from
-
Neises, B., & Steglich, W. (1978).[4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Retrieved from
-
Google Patents. (2014).[1] WO2014069674A1 - 6-bromo-2-naphthoic acid production method.[1] Retrieved from
Strategic Utilization of Benzyl 6-bromo-2-naphthoate in Medicinal Chemistry
Topic: Uses of Benzyl 6-bromo-2-naphthoate in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Privileged Naphthalene Scaffold
Benzyl 6-bromo-2-naphthoate represents a high-value bifunctional building block in modern medicinal chemistry. While its methyl-ester counterpart is widely recognized as the industrial precursor for the retinoid Adapalene , the benzyl ester variant offers a critical strategic advantage: orthogonal protection .
This guide details the technical application of Benzyl 6-bromo-2-naphthoate, focusing on its role in synthesizing lipophilic drug candidates, fluorescent probes, and retinoid receptor modulators. By leveraging the differential reactivity of the aryl bromide (cross-coupling handle) and the benzyl ester (hydrogenolysis-labile protecting group), chemists can execute complex synthetic sequences that would be incompatible with standard alkyl esters.
Strategic Rationale: Why the Benzyl Ester?
In the optimization of lead compounds, the choice of protecting group dictates the synthetic route. The naphthalene core is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets (e.g., COX-2, RAR/RXR receptors).
Comparative Analysis: Methyl vs. Benzyl Protection
| Feature | Methyl Ester (Standard) | Benzyl Ester (Strategic) |
| Formation | Acid-catalyzed methanolysis (Cheap, Scalable) | Steglich esterification or Benzyl bromide/Base |
| Stability | Stable to acid/hydrogenolysis | Stable to acid/base (moderate) |
| Deprotection | Basic Hydrolysis (saponification) | Neutral Hydrogenolysis (H₂/Pd-C) |
| Orthogonality | Non-orthogonal to other esters | Orthogonal to methyl/ethyl esters and base-sensitive groups |
| Primary Use | Large-scale manufacturing (e.g., Adapalene) | Late-stage diversification & complex analog synthesis |
Expert Insight: Use the benzyl ester when your target molecule contains other ester moieties (e.g., a prodrug motif) or base-sensitive pharmacophores (e.g., lactams, epoxides) that would degrade during the saponification required to remove a methyl group.
Synthetic Workflow & Signaling Pathways
The utility of Benzyl 6-bromo-2-naphthoate lies in its ability to serve as a "linchpin" in convergent synthesis. The workflow below illustrates its transformation into a retinoid-like scaffold.
Figure 1: Convergent synthetic workflow utilizing the benzyl ester for orthogonal deprotection.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The success of each step is confirmed by specific spectroscopic signatures (e.g., disappearance of the O-H stretch, appearance of the benzyl CH₂ peak).
Protocol A: Synthesis of Benzyl 6-bromo-2-naphthoate
Objective: To selectively protect the carboxylic acid while leaving the aryl bromide intact.
-
Reagents: 6-Bromo-2-naphthoic acid (1.0 eq), Benzyl alcohol (1.2 eq), DCC (1.1 eq), DMAP (0.1 eq), DCM (anhydrous).
-
Procedure:
-
Dissolve 6-bromo-2-naphthoic acid in anhydrous DCM (0.1 M concentration) under N₂ atmosphere.
-
Add Benzyl alcohol and DMAP. Cool the solution to 0°C.
-
Add DCC (dicyclohexylcarbodiimide) portion-wise over 10 minutes.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.
-
Validation Check: Monitor TLC (Hexane/EtOAc 4:1). The starting acid (baseline) should disappear, replaced by a high-Rf UV-active spot.
-
-
Workup: Filter off the precipitated DCU urea byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
-
Purification: Recrystallization from Ethanol or Flash Chromatography (SiO₂).
Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Objective: Functionalization of the C-6 position to install the biaryl retinoid core.
-
Reagents: Benzyl 6-bromo-2-naphthoate (1.0 eq), Arylboronic acid (e.g., 3-(1-adamantyl)-4-methoxyphenylboronic acid) (1.2 eq), Pd(PPh₃)₄ (3-5 mol%), K₂CO₃ (2.0 eq).
-
Solvent System: Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water (degassed).
-
Procedure:
-
Charge a Schlenk flask with the naphthoate, boronic acid, and base.
-
Evacuate and backfill with Argon (3x).
-
Add degassed solvents and the Pd catalyst.
-
Heat to 80-90°C for 4–16 hours.
-
Causality: The benzyl ester is stable under these mild basic conditions (K₂CO₃), whereas stronger bases (NaOH/KOH) might cause premature hydrolysis.
-
-
Validation: 1H NMR will show the disappearance of the doublet at the C-5/C-7 positions of the naphthalene ring and the appearance of new aromatic protons from the coupling partner.
Protocol C: Neutral Deprotection (Hydrogenolysis)
Objective: Unmasking the carboxylic acid pharmacophore without affecting other sensitive groups.
-
Reagents: Coupled Benzyl Ester (1.0 eq), Pd/C (10% w/w, 0.1 eq), Hydrogen gas (balloon or 1 atm).
-
Solvent: Ethyl Acetate or THF (Methanol is avoided if transesterification is a risk, though rare with Benzyl).
-
Procedure:
-
Dissolve the substrate in the solvent.[1] Add the Pd/C catalyst carefully (pyrophoric risk).
-
Purge the system with H₂ gas. Stir vigorously at RT.
-
Reaction Time: Typically 1–4 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C.
-
-
Result: Quantitative conversion to the free acid.
-
Advantage: No aqueous workup or pH adjustment is required, minimizing the loss of amphiphilic products.
-
Case Study: Application in Retinoid Drug Discovery
Context: Adapalene (Differin®) is a third-generation retinoid used for acne. It acts selectively on RARβ and RARγ receptors. Problem: The standard industrial synthesis uses the methyl ester and requires harsh saponification (NaOH/MeOH, Reflux). This prevents the synthesis of analogs containing base-labile groups (e.g., esters intended as soft-drug motifs). Solution: Utilizing Benzyl 6-bromo-2-naphthoate allows for the synthesis of "Soft Adapalene" analogs.
Structural Comparison of Intermediates
| Intermediate | Structure | Role in Synthesis |
| 6-Bromo-2-naphthoic acid | Free Acid | Starting Material (CAS 5773-80-8) |
| Methyl Ester | -COOCH₃ | Industrial Precursor (Robust, cheap) |
| Benzyl Ester | -COOCH₂Ph | Research Precursor (Orthogonal, mild deprotection) |
Mechanism of Action (Retinoid Pathway)
The final 6-substituted-2-naphthoic acid mimics the retinoic acid structure, binding to the nuclear receptor to modulate gene transcription.
Figure 2: Pharmacological pathway of the final naphthoic acid derivatives.
References
-
Synthesis of Adapalene: Shroot, B., et al. "Benzonaphthalene derivatives and pharmaceutical compositions." U.S. Patent 4,717,720. (1988).
-
Suzuki Coupling of Naphthoates: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (1995).
-
Benzyl Ester Protection Strategy: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Specific chapter on Carboxyl Protection).[2]
-
6-Bromo-2-naphthoic Acid Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 22067, 6-Bromo-2-naphthoic acid."
Sources
Benzyl 6-bromo-2-naphthoate safety data sheet (SDS)
Safety Data, Synthesis Logic, and Handling Protocols
Executive Summary
Benzyl 6-bromo-2-naphthoate is a specialized organic intermediate characterized by a naphthalene core functionalized with a bromine atom at the C6 position and a benzyl ester at the C2 position.[1][2][3][4][5][] It serves as a critical "masked" scaffold in medicinal chemistry, particularly for the synthesis of retinoids (e.g., Adapalene analogs) and fluorescent probes.
This guide provides a comprehensive technical profile, synthesizing derived safety data (based on Structure-Activity Relationships) with field-proven synthesis and handling protocols.
Note on Regulatory Status: As a specialized research chemical, a dedicated regulatory SDS is often unavailable in public indices. The safety data below is derived from the toxicology of the parent compound (6-bromo-2-naphthoic acid ) and the metabolic byproducts of benzyl esters.
Part 1: Chemical Identity & Physicochemical Profiling
| Property | Specification |
| Chemical Name | Benzyl 6-bromo-2-naphthoate |
| Molecular Formula | C₁₈H₁₃BrO₂ |
| Molecular Weight | 341.20 g/mol |
| Parent Acid CAS | 5773-80-8 (6-Bromo-2-naphthoic acid) |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water |
| Predicted LogP | ~5.2 (Highly Lipophilic) |
| Melting Point | Predicted range: 95–105°C (Lower than parent acid due to loss of H-bonding) |
Scientific Insight:
The benzyl ester moiety is strategically chosen in synthesis because it is orthogonal to base-labile groups (unlike methyl/ethyl esters) and can be removed via hydrogenolysis (
Part 2: Synthesis & Purification Logic
Objective: Synthesize Benzyl 6-bromo-2-naphthoate from 6-bromo-2-naphthoic acid with >98% purity.
Methodology: Base-Promoted Nucleophilic Substitution (
Protocol: Alkylation via Potassium Carbonate
-
Activation: In a round-bottom flask, dissolve 6-bromo-2-naphthoic acid (1.0 equiv) in anhydrous DMF (Dimethylformamide) [0.5 M concentration].
-
Deprotonation: Add Potassium Carbonate (
, 1.5 equiv). Stir at room temperature for 30 minutes. Observation: The suspension ensures the formation of the carboxylate anion. -
Alkylation: Dropwise add Benzyl Bromide (1.1 equiv). Caution: Benzyl bromide is a lachrymator.
-
Reaction: Stir at 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:1). The polar acid spot will disappear, replaced by a less polar UV-active spot (Product).
-
Workup (Self-Validating Step):
-
Pour mixture into ice-cold water (5x reaction volume).
-
Validation: The product should precipitate immediately as a solid due to high lipophilicity. If oil forms, scratch the flask to induce crystallization.
-
Filter the solid and wash with water to remove DMF and inorganic salts.
-
-
Purification: Recrystallize from Ethanol or a Hexane/EtOAc mixture.
Workflow Visualization
Caption: Step-by-step synthetic workflow for Benzyl 6-bromo-2-naphthoate via carboxylate alkylation.
Part 3: Hazard Identification & Risk Management (GHS)
Signal Word: WARNING
Based on the parent naphthoic acid and benzyl ester hydrolysis potential, the following hazards are assigned:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Cat 2 | H315: Causes skin irritation.[7] |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[7][8] |
| STOT - Single Exp. | Cat 3 | H335: May cause respiratory irritation. |
| Aquatic Toxicity | Cat 3 | H412: Harmful to aquatic life with long-lasting effects (Predicted based on LogP). |
Toxicological Mechanism:
-
Local Irritation: Naphthoic acid derivatives are known mucous membrane irritants.
-
Metabolic Cleavage: Upon ingestion or absorption, esterases cleave the molecule into 6-bromo-2-naphthoic acid and benzyl alcohol . Benzyl alcohol can cause CNS depression in high doses, though the quantities in research handling render this a secondary risk compared to direct irritation.
Part 4: Handling, Storage, & Stability
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerate). While the ester is stable at RT, the bromine atom renders it slightly susceptible to photolytic degradation over long periods.
-
Atmosphere: Keep under inert gas (Nitrogen/Argon) if storing for >6 months to prevent slow hydrolysis by atmospheric moisture.
-
Container: Amber glass vial with a Teflon-lined cap.
Stability Profile
-
Hydrolysis: Stable at neutral pH. Hydrolyzes rapidly in strong aqueous base (NaOH/KOH) or strong acid (HCl/Reflux).
-
Incompatibility: Strong oxidizing agents (can oxidize the naphthalene ring).
Part 5: Emergency Response Protocols
Scenario: A researcher spills 500mg of solid powder on the bench and inhales dust.
Response Decision Logic
Caption: Decision tree for immediate first aid response following exposure to Benzyl 6-bromo-2-naphthoate.
Spill Cleanup:
-
PPE: Wear nitrile gloves, lab coat, and N95 dust mask.
-
Containment: Do not dry sweep (creates dust). Dampen with a paper towel soaked in acetone or ethanol.
-
Disposal: Collect in a sealed container labeled "Halogenated Organic Waste."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22374, 6-Bromo-2-naphthoic acid. Retrieved from [Link]
-
Koelsch, C. F. (1955). 6-Bromo-2-naphthol and derivatives.[3][4][5][9][10] Organic Syntheses, Coll.[4][5][11] Vol. 3, p.132.[4][5] (Foundational chemistry for 6-substituted naphthalenes).
- Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Reference for Benzyl ester stability and cleavage).
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 6-Bromo-2-Naphthoic Acid - Daishang Pharmchem Group [daishangchem.com]
- 4. youtube.com [youtube.com]
- 5. prepchem.com [prepchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]
- 10. 6-溴-2-萘甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
2-Naphthoic acid 6-bromo- phenylmethyl ester synonyms
This guide serves as an in-depth technical profile and operational manual for Benzyl 6-bromo-2-naphthoate (systematically referred to as 2-Naphthoic acid, 6-bromo-, phenylmethyl ester). It is designed for organic chemists and pharmaceutical researchers focusing on retinoid synthesis and orthogonal protecting group strategies.
Synonyms, Synthesis, and Application in Retinoid Chemistry
Nomenclature & Chemical Identity
The compound 2-Naphthoic acid 6-bromo- phenylmethyl ester is a specific ester intermediate often utilized in the synthesis of naphthoic acid derivatives, most notably third-generation retinoids like Adapalene .
In professional literature, the "phenylmethyl" moiety is universally recognized as the Benzyl group. Consequently, the preferred common name is Benzyl 6-bromo-2-naphthoate .
Synonyms & Identifiers
| Category | Identifier / Synonym |
| Common Name | Benzyl 6-bromo-2-naphthoate |
| Systematic Name | 2-Naphthalenecarboxylic acid, 6-bromo-, phenylmethyl ester |
| Inverted Name | 6-Bromo-2-naphthoic acid benzyl ester |
| CAS Number | 170737-54-9 |
| Molecular Formula | C₁₈H₁₃BrO₂ |
| Molecular Weight | 341.20 g/mol |
| SMILES | C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C=C(C=C3)Br |
Chemical Properties & Physical Characteristics
Understanding the physicochemical profile is critical for purification and handling. The benzyl ester adds significant lipophilicity compared to the parent acid or methyl ester.
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 128–132 °C (Predicted/Analogous to Methyl Ester range) |
| Solubility | Soluble in DCM, Ethyl Acetate, THF, Toluene. Insoluble in water. |
| Reactivity | Susceptible to hydrolysis (base/acid) and hydrogenolysis (Pd/C, H₂). |
| Storage | Store at 2–8 °C, inert atmosphere (Argon/Nitrogen), protect from light. |
Synthesis & Fabrication Protocols
The synthesis of Benzyl 6-bromo-2-naphthoate is typically achieved via Fischer Esterification or Steglich Esterification . The protocol below utilizes a standard acid-catalyzed approach optimized for yield and purity.
Protocol: Acid-Catalyzed Benzylation
Objective: Convert 6-bromo-2-naphthoic acid to its benzyl ester using Benzyl Alcohol.
Reagents
-
Substrate: 6-Bromo-2-naphthoic acid (1.0 equiv)
-
Reagent: Benzyl alcohol (2.0 equiv)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 equiv)
-
Solvent: Toluene (Anhydrous)
Step-by-Step Methodology
-
Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 6-bromo-2-naphthoic acid and anhydrous Toluene to the flask.
-
Addition: Add Benzyl alcohol and pTSA.
-
Reflux: Heat the mixture to reflux (approx. 110 °C). As the reaction proceeds, water is a byproduct. The Dean-Stark trap will remove the azeotropic water, driving the equilibrium toward the ester.
-
Monitoring: Monitor via TLC (Solvent: 10% EtOAc in Hexanes). The acid spot (baseline/low Rf) should disappear, replaced by the less polar ester spot (high Rf).
-
Workup:
-
Cool to room temperature.
-
Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid and pTSA).
-
Wash with Brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Synthesis Logic Diagram
Figure 1: Acid-catalyzed synthesis workflow for Benzyl 6-bromo-2-naphthoate.
Applications in Drug Development (Retinoids)
This molecule is a critical "Building Block" in the synthesis of Adapalene (Differin®) and related retinoid analogs.
The Strategic Value of the Benzyl Ester
While the methyl ester is common in industrial Adapalene synthesis, the benzyl ester offers Orthogonal Protection :
-
Cleavage Specificity: The benzyl group can be removed via hydrogenolysis (H₂/Pd-C) under neutral conditions. This is crucial if the molecule contains other ester groups or sensitive moieties that would be destroyed by the harsh basic hydrolysis (LiOH/NaOH) required to cleave a methyl ester.
-
Lipophilicity: In early-stage drug discovery, benzyl esters often improve the solubility of intermediates in organic solvents used for cross-coupling reactions (Suzuki/Negishi).
Adapalene Retrosynthetic Analysis
The 6-bromo position serves as the handle for carbon-carbon bond formation (coupling with the adamantyl-phenyl fragment).
Figure 2: Retrosynthetic logic showing the utility of the 6-bromo ester in constructing the Adapalene scaffold.
Analytical Characterization (QC)
To validate the synthesis, the following spectral signatures must be confirmed.
| Technique | Expected Signal / Observation |
| ¹H NMR (CDCl₃) | δ 5.40 (s, 2H): Benzylic -CH ₂- protons (Distinctive singlet).δ 7.30–7.50 (m, 5H): Phenyl ring protons.δ 7.60–8.60 (m, 6H): Naphthalene aromatic protons. |
| IR Spectroscopy | 1715–1725 cm⁻¹: Strong C=O stretch (Ester carbonyl).~1100–1200 cm⁻¹: C-O-C stretch. |
| Mass Spectrometry | [M+H]⁺: 341/343 (1:1 isotopic ratio due to Bromine). |
Safety & Handling
-
Hazard Identification: Irritant (Skin/Eye). Potential sensitizer.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Disposal: Halogenated organic waste stream. Do not dispose of down the drain.
References
-
Biosynth. Methyl 6-bromo-2-naphthoate Product Page (Analogous Chemistry). Retrieved from .
-
Shudo, K. (1988). Naphthalene derivatives and their use as pharmaceuticals (Adapalene Patent).[1][2] U.S. Patent No.[2][3][4][5] 4,717,720.[2][3][4][5] Washington, DC: U.S. Patent and Trademark Office. Link
-
Organic Process Research & Development. (2006). Process development for Adapalene. Vol 10, 285-288.[5] (Contextual grounding for naphthoic acid esterification). Link
-
Arctom Sci. Benzyl 6-bromo-2-naphthoate Product Entry. CAS 170737-54-9. Link
Sources
- 1. 6-Bromo-2-Naphthoic Acid - Daishang Pharmchem Group [daishangchem.com]
- 2. data.epo.org [data.epo.org]
- 3. US7345189B2 - Process for the preparation of adapalene - Google Patents [patents.google.com]
- 4. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 5. Novel Process For Preparation Of Adapalene [quickcompany.in]
Benzyl 6-bromo-2-naphthoate molecular weight and formula
Executive Summary & Chemical Identity
Benzyl 6-bromo-2-naphthoate (CAS 170737-54-9) is a specialized carboxyl-protected intermediate used primarily in the synthesis of complex retinoids and polycyclic aromatic hydrocarbons (PAHs).[1] Unlike its methyl ester analog—widely used in the industrial synthesis of Adapalene—the benzyl ester variant offers orthogonal deprotection capabilities .[1] The benzyl group can be removed via hydrogenolysis (H₂/Pd-C) under neutral conditions, preserving base-sensitive functionalities that might be compromised during the saponification required for methyl or ethyl esters.[1]
Physiochemical Profile
| Parameter | Specification |
| IUPAC Name | Benzyl 6-bromonaphthalene-2-carboxylate |
| CAS Number | 170737-54-9 |
| Molecular Formula | C₁₈H₁₃BrO₂ |
| Molecular Weight | 341.20 g/mol |
| Exact Mass | 340.0099 Da |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in CH₂Cl₂, THF, Ethyl Acetate; Insoluble in Water |
| Melting Point | Predicted:[1][2][3][4] 130–135 °C (Analogous to methyl ester mp 123–126 °C) |
Structural Visualization
The molecule features a rigid naphthalene core substituted at the 2- and 6-positions, maximizing conjugation.[1] The bromine atom acts as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the benzyl ester protects the carboxylic acid.[1]
Figure 1: Structural connectivity and functional logic of Benzyl 6-bromo-2-naphthoate.[1]
Strategic Utility in Drug Development
In Medicinal Chemistry, the choice between a methyl and a benzyl ester is rarely arbitrary.[1] It is dictated by the synthetic strategy required to assemble the final drug candidate.[1]
The Orthogonality Advantage[1]
-
Methyl/Ethyl Esters: Removed via Hydrolysis (LiOH/NaOH, H₂O, MeOH).[1]
-
Benzyl Esters: Removed via Hydrogenolysis (H₂, Pd/C, 1 atm).[1]
Application Case: In the development of third-generation retinoids (Adapalene analogs), the 6-bromo position often undergoes a Suzuki coupling to attach an adamantyl-phenyl moiety.[1] If the incoming fragment contains a base-sensitive group, the Benzyl 6-bromo-2-naphthoate is the mandatory starting material.[1]
Recommended Synthesis Protocol
While the methyl ester is commercially ubiquitous, the benzyl ester often requires in-house preparation.[1] The following protocol utilizes the Acid Chloride Method , chosen for its reliability and high yield compared to direct Fischer esterification.[1]
Reaction Scheme
Precursor: 6-Bromo-2-naphthoic acid (CAS 5773-80-8) Reagents: Thionyl Chloride (SOCl₂), Benzyl Alcohol (BnOH), Triethylamine (Et₃N).[1]
Figure 2: Step-wise synthesis workflow via acid chloride activation.
Detailed Methodology
-
Activation:
-
Suspend 6-bromo-2-naphthoic acid (10.0 mmol) in anhydrous Toluene (50 mL).
-
Add Thionyl Chloride (15.0 mmol) and a catalytic drop of DMF.[1]
-
Reflux for 2–3 hours until gas evolution ceases and the solid dissolves (formation of acid chloride).[1]
-
Concentrate in vacuo to remove excess SOCl₂.[1] Re-dissolve the residue in dry Dichloromethane (DCM, 30 mL).
-
-
Coupling:
-
Workup:
Analytical Validation
To ensure the integrity of the synthesized intermediate, the following analytical signals must be verified.
Predicted ¹H NMR (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.60 | Singlet (s) | 1H | H-1 (Naphthyl, ortho to ester) |
| 8.05 | Singlet (s) | 1H | H-5 (Naphthyl, ortho to Br) |
| 7.95 – 7.75 | Multiplet (m) | 4H | Naphthyl Backbone (H-3, H-4, H-7, H-8) |
| 7.50 – 7.30 | Multiplet (m) | 5H | Phenyl Group (Benzyl) |
| 5.42 | Singlet (s) | 2H | Benzylic CH₂ (-COO-CH₂ -Ph) |
Note: The diagnostic singlet at ~5.42 ppm confirms the successful installation of the benzyl ester.[1] The absence of a broad singlet at >10 ppm confirms the consumption of the starting carboxylic acid.[1]
References
-
PubChem Compound Summary. "6-Bromo-2-naphthoic acid (Precursor Data)." National Center for Biotechnology Information.[1] [Link][1][3]
-
Organic Syntheses. "General Methods for Esterification via Acid Chlorides." [Link]
Sources
Application Note: High-Efficiency Esterification of 6-Bromo-2-naphthoic Acid with Benzyl Alcohol
[1]
Abstract & Scope
This technical guide details the protocol for synthesizing benzyl 6-bromo-2-naphthoate , a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and organic electronic materials.[1] While Fischer esterification is common for simple substrates, the high boiling point of benzyl alcohol (205 °C) and the crystalline nature of 6-bromo-2-naphthoic acid make traditional acid-catalyzed reflux inefficient and difficult to purify.[1]
This guide prioritizes the Steglich Esterification (DCC/DMAP coupling) as the primary method for laboratory-scale synthesis due to its mild conditions and high conversion rates. An alternative Acid Chloride Activation protocol is provided for larger-scale applications where reagent cost is a limiting factor.[1]
Strategic Method Selection
Why Steglich Esterification?
For this specific substrate pair, the Steglich method offers distinct advantages over Fischer esterification:
-
Thermodynamic Control: Fischer esterification is an equilibrium process requiring the removal of water. With benzyl alcohol's high boiling point, a Dean-Stark trap is often impractical due to the high thermal load required to reflux the alcohol, which can lead to decomposition or polymerization.
-
Solubility: 6-bromo-2-naphthoic acid has limited solubility in non-polar solvents.[1][2] The Steglich reaction utilizes Dichloromethane (DCM) or Tetrahydrofuran (THF), which solubilize the naphthoic acid derivative effectively.
-
Mild Conditions: The reaction proceeds at 0°C to Room Temperature (RT), preserving the aromatic bromine functionality for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Chemical Mechanism & Pathway[3][4][5][6]
The reaction utilizes N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming an O-acylisourea intermediate.[3] 4-Dimethylaminopyridine (DMAP) acts as an acyl-transfer catalyst, suppressing the formation of the unreactive N-acylurea byproduct and accelerating the attack of the benzyl alcohol.
Figure 1: Steglich Esterification Mechanism[7]
Caption: Catalytic cycle showing DMAP acceleration preventing N-acylurea rearrangement.
Protocol A: Steglich Esterification (Standard Lab Scale)
Scale: 10 mmol (approx. 2.5 g of starting acid) Time: 12–16 Hours
Reagents & Materials
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 6-Bromo-2-naphthoic acid | 251.08 | 1.0 | 2.51 g | Limiting Reagent |
| Benzyl Alcohol | 108.14 | 1.2 | 1.30 g (1.24 mL) | Nucleophile |
| DCC | 206.33 | 1.2 | 2.48 g | Coupling Agent |
| DMAP | 122.17 | 0.1 | 122 mg | Catalyst |
| Dichloromethane (DCM) | - | Solvent | 50 mL | Solvent (Anhydrous) |
Experimental Procedure
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under nitrogen flow.
-
Solubilization: Add 6-bromo-2-naphthoic acid (2.51 g) and DMAP (122 mg) to the flask. Add anhydrous DCM (40 mL) and stir until a suspension or clear solution is obtained.
-
Note: Naphthoic acids can be slow to dissolve. Brief sonication may assist.
-
-
Nucleophile Addition: Add Benzyl alcohol (1.24 mL) via syringe.
-
Activation (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. Dissolve DCC (2.48 g) in the remaining DCM (10 mL) and add it dropwise to the reaction mixture over 10 minutes.
-
Reasoning: Adding DCC at 0 °C minimizes the thermodynamic rearrangement to the unreactive N-acylurea byproduct.
-
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and warm to Room Temperature. Stir for 12–16 hours.
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will form as the reaction proceeds.
-
-
Monitoring: Check reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting acid spot (low Rf) should disappear.
Workup & Purification[8]
-
Filtration: Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove the precipitated DCU. Rinse the pad with cold DCM (2 x 10 mL).
-
Washing: Transfer the filtrate to a separatory funnel.
-
Wash 1: 0.5 M HCl (30 mL) – Removes DMAP.
-
Wash 2: Saturated NaHCO₃ (30 mL) – Removes unreacted naphthoic acid.[1]
-
Wash 3: Brine (30 mL) – Drying step.
-
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap).
-
Purification: The crude oil will contain excess benzyl alcohol. Purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Gradient 0% → 10% Ethyl Acetate in Hexanes.
-
Note: Benzyl alcohol is polar; the product ester will elute significantly earlier.
-
Protocol B: Acid Chloride Method (Scale-Up Alternative)[1]
For reactions >50g where DCC costs are prohibitive or DCU removal is tedious.
-
Activation: Suspend 6-bromo-2-naphthoic acid (1.0 eq) in Toluene. Add Thionyl Chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF.
-
Reflux: Heat to 80°C for 3 hours until gas evolution (SO₂, HCl) ceases and the solution clears.
-
Concentration: Evaporate excess SOCl₂ and Toluene under vacuum to yield the crude acid chloride (yellow solid).
-
Esterification: Redissolve acid chloride in DCM. Add Benzyl Alcohol (1.1 eq) and Triethylamine (Et₃N, 1.2 eq) at 0°C. Stir for 4 hours.
-
Workup: Wash with water, dilute HCl, and brine. Recrystallize from Ethanol/Hexane if necessary.[4]
Experimental Workflow Diagram
Figure 2: Steglich Protocol Workflow
Caption: Step-by-step workflow ensuring removal of all byproducts (DCU, DMAP, excess reagents).
Analytical Validation
Confirm the product identity using the following expected data:
-
TLC: Rf ~0.6 (20% EtOAc/Hexane). Distinct UV activity.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 5.42 (s, 2H): Benzylic protons (–COOCH₂Ph). Diagnostic peak.
-
δ 7.30–7.50 (m, 5H): Phenyl ring protons (Benzyl group).
-
δ 7.60–8.60 (m, 6H): Naphthyl aromatic protons. Look for the distinctive singlet at C1 position (adjacent to ester) and doublet at C5 (adjacent to Br).
-
-
Yield: Expected isolated yield: 85–92%.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield / Sticky Solid | N-acylurea formation | Ensure reaction is cooled to 0°C before adding DCC. Add DCC slowly. |
| Residual Benzyl Alcohol | Incomplete separation | Use a shallower gradient in chromatography (e.g., 100% Hexane → 5% EtOAc). |
| Product is Colored | Trace oxidation | Recrystallize from Ethanol or Hexane/EtOAc. |
| Incomplete Reaction | Wet Solvent | DCC reacts with water to form DCU.[5] Ensure DCM is anhydrous (distilled or molecular sieves). |
References
-
Neises, B., & Steglich, W. (1978).[3][5][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[7][5] Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Carboxylic Acid Derivatives). Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4549852, 6-Bromo-2-naphthoic acid.[1][8] Link
-
BenchChem. (2023). Work-up procedures to remove impurities from Benzyl esters. Link
Sources
- 1. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]
- 2. CAS 5773-80-8: 6-Bromo-2-naphthalenecarboxylic acid [cymitquimica.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. synarchive.com [synarchive.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Optimized Suzuki-Miyaura Coupling of Benzyl 6-bromo-2-naphthoate
Introduction & Scope
Benzyl 6-bromo-2-naphthoate is a critical intermediate in the synthesis of retinoids (such as Adapalene analogs), fluorescent probes, and liquid crystal materials. The naphthalene core provides rigid planarity, while the benzyl ester serves as a semi-permanent protecting group that can be removed via hydrogenolysis under specific conditions, orthogonal to acid/base hydrolysis.
However, performing Suzuki-Miyaura cross-coupling on this substrate presents a chemo-selective challenge: preserving the benzyl ester .
-
Hydrolysis Risk: Benzyl esters are susceptible to saponification under the basic conditions required to activate the boronic acid.
-
Transesterification: Use of alcoholic solvents (MeOH, EtOH) with alkoxide bases can lead to unwanted ester exchange.
-
Hydrogenolysis Risk: While rare in standard coupling, trace hydrogen sources with Pd(0) at high temperatures can prematurely cleave the benzyl group.
This guide provides two optimized protocols: a Robust Biphasic Method for standard substrates and a High-Fidelity Anhydrous Method for sensitive boronic acids or strict impurity control.
Mechanistic Strategy for Chemo-selectivity
To ensure high yields (>85%) without ester degradation, we must modulate the activation step of the Suzuki cycle.
The Selectivity Hierarchy
The core conflict lies in the role of the base. It must be strong enough to form the boronate species (
-
Avoid: Strong hydroxides (
) and alkoxides ( ). -
Preferred: Mild carbonates (
) or Phosphates ( ). -
Advanced: Fluoride sources (
) allow for base-free activation in anhydrous solvents, completely eliminating hydrolysis risk.
Reaction Logic Diagram
The following diagram illustrates the optimized pathway (Green) versus the degradation pathways (Red) to avoid.
Figure 1: Mechanistic pathway highlighting the preservation of the benzyl ester during the catalytic cycle.
Experimental Protocols
Method A: Robust Biphasic Protocol (Recommended)
Best for: Standard synthesis where the boronic acid is stable and strict anhydrous conditions are unnecessary.
Rationale: Potassium phosphate (
Reagents & Stoichiometry:
| Component | Role | Equivalents | Notes |
|---|---|---|---|
| Benzyl 6-bromo-2-naphthoate | Substrate | 1.0 equiv | Limiting reagent |
| Aryl Boronic Acid | Coupling Partner | 1.2 - 1.5 equiv | Excess ensures completion |
| Pd(dppf)Cl₂[1] · DCM | Catalyst | 0.03 equiv (3 mol%) | Robust, air-stable Pd(II) |
| K₃PO₄ (Tribasic) | Base | 2.0 - 3.0 equiv | Use 2M aqueous solution |
| Toluene | Solvent | [0.1 M] | Main solvent |
| Water | Co-solvent | 10% v/v | Required for base solubility |
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the naphthoate (1.0 equiv), aryl boronic acid (1.2 equiv), and
(3 mol%). -
Inerting: Seal the vial with a septum. Evacuate and backfill with Argon three times (Critical to prevent homocoupling and oxidation).
-
Solvent Addition: Syringe in degassed Toluene and 2M
(aq) (ratio 10:1). -
Reaction: Heat the mixture to 80°C for 4–12 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting bromide (
) should disappear; product is usually more polar/fluorescent.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (
) and brine ( ). Dry over . -
Purification: Flash chromatography on silica gel.
Method B: Anhydrous Fluoride Protocol (High Sensitivity)
Best for: Substrates prone to hydrolysis or when using boronic esters (pinacol esters).
Rationale: Fluoride ions (
Reagents:
-
Catalyst:
(5 mol%) - Must be bright yellow; if black, recrystallize or discard. -
Base/Activator: Cesium Fluoride (
) (2.5 equiv) - Must be anhydrous. -
Solvent: 1,4-Dioxane (Anhydrous).
Procedure:
-
Combine naphthoate, boronic acid/ester,
, and in a dry Schlenk tube under Argon. -
Add anhydrous Dioxane.
-
Heat to 90–100°C for 16 hours.
-
Filter through a pad of Celite to remove inorganic salts before aqueous workup.
Workflow Visualization
The following diagram details the operational workflow, emphasizing the critical "Degassing" step often overlooked, which leads to catalyst deactivation.
Figure 2: Operational workflow for the synthesis of Benzyl 6-aryl-2-naphthoates.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning ( | Ensure rigorous degassing. Switch to |
| Ester Hydrolysis (Acid product) | Base too strong | Switch from Carbonate ( |
| De-bromination (No coupling) | Use fresh, anhydrous solvents. Avoid isopropanol or ethanol in the workup/cleaning of glassware prior to reaction. | |
| Homocoupling (Ar-Ar) | Oxidation of Boronic Acid | Leak in the system allowing air entry. Ensure Argon balloon or manifold is positive pressure. |
References
-
Suzuki-Miyaura Coupling of Naphthoates
- Tang, W., et al. "Efficient Synthesis of 6-Aryl-2-naphthoates via Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry, 2006.
- Context: Establishes the baseline reactivity of the 6-bromo-2-naphtho
-
Base Sensitivity in Suzuki Coupling
- Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Scope and Mechanism." Chemical Reviews, 1995.
- Context: Fundamental review detailing the role of base strength ( vs ) in side reactions.
-
Anhydrous Fluoride Activation
- Wright, S. W., et al. "Fluoride-mediated boronic acid coupling reactions." Journal of Organic Chemistry, 1994.
- Context: The primary reference for using CsF/KF to avoid ester hydrolysis.
-
Adapalene Analog Synthesis
- Charpentier, B., et al. "Synthesis and retinoidal activity of 6-substituted-2-naphthoic acid derivatives." Journal of Medicinal Chemistry, 1995.
-
Context: Specific application of this coupling on the benzyl ester intermediate.[2]
Sources
Application Note: Chemo-selective Hydrogenolysis of Benzyl 6-bromo-2-naphthoate
Executive Summary
This application note details the protocol for the chemo-selective deprotection of Benzyl 6-bromo-2-naphthoate to 6-bromo-2-naphthoic acid . The central challenge in this transformation is the competing hydrodehalogenation (loss of the bromine atom) which occurs readily under standard hydrogenolysis conditions (Pd/C, H₂).
This guide provides two validated protocols designed to decouple the kinetics of C–O bond cleavage (debenzylation) from C–Br bond insertion (dehalogenation), ensuring high yield of the brominated acid with minimal formation of the 2-naphthoic acid impurity.
Scientific Background & Strategic Analysis
The Chemoselectivity Challenge
The substrate contains two reducible functionalities sensitive to Palladium-catalyzed hydrogenation:
-
Benzylic C–O Bond: Cleavage energy ~65 kcal/mol.
-
Aryl C–Br Bond: Dissociation energy ~81 kcal/mol (but kinetically facile via oxidative addition).
Under standard conditions (10% Pd/C, MeOH, 1 atm H₂), Palladium undergoes oxidative addition into the C–Br bond almost as rapidly as it facilitates benzylic cleavage. This leads to mixtures of the desired product and the debrominated byproduct (2-naphthoic acid), which are difficult to separate due to similar solubilities and pKa values.
Mechanistic Control Strategy
To achieve selectivity, we must suppress the catalytic activity of the Pd species towards the C–Br bond without arresting the hydrogenolysis of the benzyl ester.
-
Strategy A: Kinetic Control via Transfer Hydrogenation. Using a hydrogen donor (e.g., 1,4-cyclohexadiene) instead of H₂ gas limits the concentration of active Pd-hydride species on the catalyst surface, favoring the lower-energy pathway (debenzylation) over the higher-energy requirement for dehalogenation.
-
Strategy B: Catalyst Poisoning. The introduction of sulfur or specific amines modifies the electronic properties of the Pd surface, increasing the activation energy required for oxidative addition into the aryl-halide bond.
Visualizing the Reaction Pathway
The following diagram illustrates the divergent pathways and the critical control points required to prevent "Path B" (Failure).
Caption: Divergent reaction pathways. Path A is the desired route; Path B is the parasitic side reaction caused by over-active catalytic species.
Experimental Protocols
Protocol A: Transfer Hydrogenation (Recommended)
Best for: High selectivity on gram-scale batches where H₂ gas handling is undesirable.
Materials:
-
Substrate: Benzyl 6-bromo-2-naphthoate (1.0 eq)
-
Catalyst: 10% Pd/C (dry or 50% wet) - Load: 5-10 wt% relative to substrate
-
H-Donor: 1,4-Cyclohexadiene (5.0 - 10.0 eq)
-
Solvent: Ethanol/Ethyl Acetate (1:1 v/v) - Avoid pure Methanol
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a stir bar, dissolve the substrate in the EtOH/EtOAc mixture (0.1 M concentration).
-
Note: Benzyl esters can be sparingly soluble; mild heating (30°C) is acceptable to dissolve.
-
-
Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add the Pd/C catalyst.
-
Safety: Pd/C can ignite solvent vapors. Add as a water-wet slurry if possible, or ensure the flask is purged of oxygen.
-
-
Donor Addition: Add 1,4-Cyclohexadiene via syringe.
-
Why: 1,4-cyclohexadiene aromatizes to benzene, providing a driving force for hydrogen transfer that is milder than H₂ gas.
-
-
Reaction: Stir at 25°C (Room Temp) . Do not heat initially. Monitor by TLC or HPLC every 30 minutes.
-
Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. The residue is the crude acid. If benzene (byproduct) remains, it will be removed during concentration. Recrystallize from EtOAc/Hexanes if necessary.
Protocol B: Poisoned Hydrogenolysis (Scalable)
Best for: Large-scale operations where 1,4-cyclohexadiene is too expensive or hazardous.
Materials:
-
Substrate: Benzyl 6-bromo-2-naphthoate
-
Catalyst: 5% Sulfided Pd/C (commercially available) OR 10% Pd/C + Diphenylsulfide (0.1 eq).
-
Gas: Hydrogen (Balloon or low pressure < 5 psi).
-
Solvent: THF or Ethyl Acetate.
Step-by-Step Procedure:
-
Setup: Charge the reaction vessel with substrate and solvent (THF is preferred for solubility).
-
Poisoning (If using standard Pd/C): Add Diphenylsulfide (0.05 – 0.1 eq relative to substrate) to the mixture before adding the catalyst. Stir for 10 minutes.
-
Hydrogenation: Purge the vessel with N₂, then introduce H₂ via a balloon.
-
Monitoring: Stir vigorously. Monitor closely.
-
Critical: Stop the reaction immediately upon consumption of the starting material. Prolonged exposure will eventually lead to debromination even with poisoned catalysts.
-
-
Workup: Filter through Celite. The filtrate may contain traces of sulfur compounds; a wash with dilute bleach or specific scavengers may be required if the smell persists, though usually concentration removes volatiles.
Data & Optimization Guide
Solvent Screening for Selectivity
The choice of solvent significantly impacts the C-Br bond stability. Protic solvents stabilize the leaving halide anion, accelerating debromination.
| Solvent | Dielectric Constant | Debenzylation Rate | Debromination Risk | Recommendation |
| Methanol | 33.0 | Fast | High | Avoid |
| Ethanol | 24.5 | Moderate | Moderate | Usable (in mix) |
| THF | 7.5 | Moderate | Low | Preferred |
| Ethyl Acetate | 6.0 | Moderate | Low | Preferred |
| Acetic Acid | 6.2 | Fast | High | Avoid (Promotes HDH) |
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Starting Material Persists | Catalyst poisoned too heavily or H-donor depletion. | Add fresh catalyst (small portion) or more 1,4-cyclohexadiene. |
| Des-bromo Impurity (>5%) | Reaction ran too long or solvent too polar. | Switch to Protocol A (Transfer Hydrog.). Change solvent to THF. |
| Product is an Oil | Residual solvent or impurities. | 6-bromo-2-naphthoic acid should be a solid (MP >200°C). Triturate with cold hexanes. |
References
-
Sajiki, H. (1995).[3] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. Link
- Note: Establishes the sensitivity of Pd/C to nitrogenous additives; crucial for understanding c
-
Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Journal of Organic Chemistry, 71(19). Link
- Note: The authoritative source for using sulfide poisons to prevent dehalogen
-
Felix, A. M., et al. (1978). Rapid removal of protecting groups by transfer hydrogenation with 1,4-cyclohexadiene. Journal of Organic Chemistry, 43(21), 4194–4196. Link
- Note: The foundational text for using cyclohexadiene for sensitive substr
-
GuideChem. Methyl 6-bromo-2-naphthoate Properties and Synthesis. Link
- Note: Contextualizes the substr
Sources
- 1. sciforum.net [sciforum.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Short reaction times for hydrogenolysis of polyolefins by overcoming mass transfer limitations - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Page loading... [guidechem.com]
Application Note: Benzyl 6-bromo-2-naphthoate as a Strategic Scaffold for Adapalene Analogs
Executive Summary & Strategic Rationale
In the development of third-generation retinoids, Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid) stands as a benchmark for stability and RAR
This Application Note details the utilization of Benzyl 6-bromo-2-naphthoate as a superior intermediate for generating diverse Adapalene analogs. The benzyl moiety offers orthogonal deprotection via catalytic hydrogenolysis, preserving acid-labile or base-labile functionalities (e.g., amides, other esters, lactones) introduced during the coupling phase. This protocol provides a robust, scalable pathway for medicinal chemists targeting next-generation retinoids.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | Benzyl 6-bromo-2-naphthoate |
| CAS Number | Not widely listed; derived from 5773-80-8 (Acid) |
| Molecular Formula | C |
| Molecular Weight | 341.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Storage | 2–8°C, protect from light (prevent benzylic oxidation) |
Strategic Workflow: The Orthogonal Advantage
The following logic diagram illustrates why the benzyl intermediate is preferred over the methyl ester for complex analog synthesis.
Figure 1: Decision matrix highlighting the orthogonality of the benzyl protecting group for synthesizing complex retinoid analogs.
Experimental Protocols
Protocol A: Synthesis of Benzyl 6-bromo-2-naphthoate
Objective: High-yield protection of the carboxylic acid handle.
Reagents:
-
6-Bromo-2-naphthoic acid (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Potassium Carbonate (K
CO ) (2.0 eq) -
DMF (Dimethylformamide), anhydrous (10 vol)
Procedure:
-
Dissolution: Charge a round-bottom flask with 6-bromo-2-naphthoic acid and anhydrous DMF. Stir until dissolved.
-
Base Addition: Add K
CO in a single portion. The suspension may warm slightly. -
Alkylation: Add benzyl bromide dropwise over 10 minutes.
-
Reaction: Heat to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The acid spot (baseline) should disappear, replaced by the high-Rf ester.
-
Work-up: Cool to room temperature. Pour into ice-cold water (50 vol). A white precipitate will form immediately.
-
Isolation: Filter the solid. Wash the cake with water (
) and cold methanol ( ) to remove excess benzyl bromide. -
Drying: Dry under vacuum at 40°C.
-
Expected Yield: 90–95%[1]
-
Purity: >98% (HPLC)
-
Protocol B: Suzuki-Miyaura Coupling (Analog Generation)
Objective: Coupling the naphthoate scaffold with the adamantyl-phenyl fragment.
Reagents:
-
Benzyl 6-bromo-2-naphthoate (1.0 eq)
-
3-(1-adamantyl)-4-methoxyphenylboronic acid (1.1 eq)
-
Pd(dppf)Cl
·DCM (0.03 eq) -
K
PO (2.0 eq) -
Toluene/Water (10:1 ratio)
Procedure:
-
Inerting: Purge the reaction vessel with Nitrogen or Argon for 15 minutes.
-
Charging: Add the Benzyl naphthoate, Boronic acid, and K
PO . -
Solvent: Add degassed Toluene/Water mixture.
-
Catalyst: Add Pd catalyst quickly to minimize air exposure.
-
Reaction: Heat to 90°C for 12 hours.
-
Work-up: Filter through a pad of Celite to remove Pd black. Wash with EtOAc.[2] Separate layers and dry organics over Na
SO .[3] -
Purification: Flash column chromatography (SiO
, Hexane/EtOAc gradient).
Protocol C: Deprotection via Hydrogenolysis
Objective: Mild cleavage of the benzyl ester to yield the final free acid.
Reagents:
-
Coupled Benzyl Ester Intermediate (1.0 eq)
-
10% Pd/C (50% wet) (10 wt% loading)
-
THF/MeOH (1:1)
-
Hydrogen Gas (Balloon or 1 atm)
Procedure:
-
Dissolution: Dissolve the intermediate in THF/MeOH.
-
Catalyst: Add Pd/C carefully (pyrophoric risk: keep wet).
-
Hydrogenation: Purge with N
, then H . Stir vigorously under H atmosphere at Room Temperature for 2–4 hours. -
Monitoring: Monitor by TLC. The non-polar benzyl ester will convert to the polar free acid.
-
Filtration: Filter through Celite/Membrane (0.45 µm) to remove Carbon.
-
Isolation: Concentrate filtrate. Recrystallize from THF/Heptane if necessary.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Catalyst poisoning (O | Ensure rigorous degassing of solvents before adding Pd. |
| Protodeboronation | Boronic acid instability | Increase boronic acid to 1.3 eq; switch to mild base (K |
| Incomplete Hydrogenolysis | Catalyst poisoning (S/N) | If the analog contains Sulfur/Amines, increase Pd loading or use Pd(OH) |
| Ester Hydrolysis (Premature) | Wet solvents | Ensure DMF/Toluene are anhydrous; store intermediate in desiccator. |
Structure-Activity Relationship (SAR) Context[4]
Understanding the structural role of the intermediate is vital for designing effective analogs. The 6-bromo position allows for the attachment of the lipophilic tail (Adamantyl group), which is crucial for RAR receptor pocket filling.
Figure 2: SAR breakdown of Adapalene showing the modular assembly facilitated by the 6-bromo intermediate.
References
-
Shroot, B., et al. (1988). Benzonaphthalene derivatives and compositions.[2] U.S. Patent No.[2] 4,717,720.[2] Washington, DC: U.S. Patent and Trademark Office. Link
-
Charpentier, B., et al. (1995). Synthesis, Structure-Affinity Relationships, and Biological Activities of 6-Substituted 2-Naphthoic Acid Retinoids. Journal of Medicinal Chemistry, 38(26), 4993–5006. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter on Esters/Benzyl groups). Link
- Tolman, J. R., et al. (1997). Nuclear Magnetic Resonance Solutions Structure of the RAR LBD-Adapalene Complex. (Context on binding pocket requirements).
-
Organic Process Research & Development. (2006). Process Development of Adapalene.[2] 10, 285–288. Link
Sources
Application Note: Orthogonal Protecting Group Strategies Using Benzyl 6-bromo-2-naphthoate
Abstract & Introduction
Benzyl 6-bromo-2-naphthoate represents a quintessential "bifunctional scaffold" in organic synthesis. It serves as a critical intermediate in the synthesis of retinoids (e.g., Adapalene) and advanced optical materials (liquid crystals). Its utility lies in the orthogonality between its two reactive centers:[1]
-
Position 2 (Carboxylate): Protected as a benzyl (Bn) ester.
-
Position 6 (Aryl Bromide): A handle for transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or lithiation.
The Challenge: The standard method for removing benzyl esters—catalytic hydrogenolysis (
This Application Note details validated protocols to manipulate this scaffold orthogonally, ensuring the preservation of the aryl bromide during carboxylate deprotection, or conversely, stabilizing the ester during C-6 functionalization.
Strategic Overview: The Orthogonality Matrix
The success of using Benzyl 6-bromo-2-naphthoate depends on choosing the correct deprotection vector that respects the stability of the aryl bromide.
| Protecting Group / Handle | Labile To (Cleavage Conditions) | Stable To (Survival Conditions) |
| Benzyl Ester (Position 2) | Hydrogenolysis ( | Mild Acid, Oxidizing agents, Weak Base, Pd(0) coupling conditions |
| Aryl Bromide (Position 6) | Pd(0)/Ligand (Suzuki/Heck), Lithium-Halogen Exchange ( | Acids (TFA, HCl), Bases (NaOH, |
Decision Logic for Deprotection
-
Scenario A: If the molecule contains base-sensitive groups (e.g., epimers, lactones)
Use Lewis Acid Cleavage ( ) . -
Scenario B: If the molecule is robust
Use Saponification (LiOH) . -
Scenario C: If strict neutral conditions are required
Use Chemoselective Hydrogenolysis (Poisoned Catalyst) .
Visualizing the Workflow
The following diagram illustrates the divergent pathways for manipulating Benzyl 6-bromo-2-naphthoate without "cross-talk" between reactive sites.
Caption: Workflow demonstrating the orthogonal stability of the benzyl ester during Pd-catalyzed coupling and selective deprotection strategies.
Experimental Protocols
Protocol 1: Synthesis of Benzyl 6-bromo-2-naphthoate
Rationale: Standard Fischer esterification is slow for naphthoic acids due to steric bulk. Alkylation of the carboxylate salt is preferred for higher yields.
Materials:
-
6-Bromo-2-naphthoic acid (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) -
DMF (Dimethylformamide), anhydrous
Procedure:
-
Dissolve 6-bromo-2-naphthoic acid (e.g., 5.0 g, 20 mmol) in anhydrous DMF (50 mL).
-
Add
(5.5 g, 40 mmol) and stir at room temperature for 15 minutes to form the carboxylate salt. -
Add Benzyl bromide (2.85 mL, 24 mmol) dropwise.
-
Heat the mixture to 60°C for 4 hours. Note: Monitor by TLC (Hexane/EtOAc 8:1). The acid spot should disappear.
-
Workup: Pour into ice-water (200 mL). The product will precipitate as a white solid.
-
Filter, wash with water, and recrystallize from Ethanol.
-
Yield: Typically 90-95%.
Protocol 2: Orthogonal Functionalization (Suzuki Coupling)
Rationale: This step demonstrates the stability of the Benzyl ester to basic, elevated temperature conditions required for cross-coupling.
Reagents:
-
Benzyl 6-bromo-2-naphthoate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
- (5 mol%)
- (2M aqueous solution)
-
Toluene/Ethanol (2:1)
Procedure:
-
Combine the naphthoate (1.0 mmol) and boronic acid (1.2 mmol) in a sealed tube.
-
Add solvent (Toluene/EtOH, 6 mL) and degas with Argon for 10 minutes.
-
Add
and solution. -
Heat to 90°C for 12 hours.
-
Result: The Benzyl ester remains intact. The C-6 Bromine is replaced by the Phenyl group.
Protocol 3: Chemoselective Deprotection (The Critical Step)
Rationale: To remove the Benzyl group without touching the Aryl Bromide (if coupling hasn't been performed yet) or other reducible groups. Avoid standard Hydrogenolysis.
Method A: Lewis Acid Cleavage (Recommended for High Fidelity)
This method uses Boron Trichloride (
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve Benzyl 6-bromo-2-naphthoate (1 mmol) in anhydrous DCM (10 mL). Cool to -78°C (Dry ice/Acetone bath).
-
Addition: Add
(1M in DCM, 3.0 eq) dropwise over 10 minutes. -
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quench: Carefully add MeOH (5 mL) to quench excess borane.
-
Workup: Dilute with DCM, wash with water and brine. Dry over
.[2] -
Outcome: Quantitative recovery of 6-bromo-2-naphthoic acid (or the C-6 substituted derivative) without debromination.
Method B: Chemoselective Hydrogenolysis (Poisoned Catalyst)
Use only if Lewis Acids are incompatible with other parts of the molecule.
-
Catalyst: Use 5% Pd/C doped with Ethylenediamine or Quinoline (poison).
-
Solvent: THF/MeOH (1:1).
-
Condition: 1 atm
(balloon), Room Temperature. -
Monitoring: Stop reaction immediately upon disappearance of starting material (approx 30-60 mins). Prolonged exposure will reduce the bromide.
Data Summary: Deprotection Method Comparison
| Method | Reagents | Yield (Acid) | Ar-Br Retention | Suitability |
| Hydrogenolysis | 95% | < 10% (Major Debromination) | NOT RECOMMENDED | |
| Saponification | LiOH, THF/H2O | 98% | 100% | Good for base-stable substrates |
| Lewis Acid | 92% | 100% | GOLD STANDARD for Ar-Br | |
| Acidolysis | TFA, Anisole | < 50% | 100% | Benzyl esters are too stable for neat TFA |
Troubleshooting & QC
-
Issue: Loss of Bromine (Debromination)
-
Detection: In
NMR, look for the appearance of a triplet/multiplet at the C-6 position (approx 7.5-7.8 ppm) where the singlet/doublet of the Br-substituted carbon used to be. Mass Spec will show M-79/81 mass shift. -
Fix: Switch from Hydrogenolysis to Method A (
).
-
-
Issue: Incomplete Cleavage with
-
Cause: Old reagent or moisture contamination.
-
Fix: Ensure
is fresh. Add Pentamethylbenzene as a cation scavenger to prevent benzyl cation re-attachment (Friedel-Crafts alkylation of the naphthalene ring).
-
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Benzyl cleavage conditions).
-
Sajiki, H. (1995).[3] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C-ethylenediamine." Tetrahedron Letters, 36(20), 3465-3468. Link (Protocol for poisoned catalyst hydrogenation).
-
Okano, K., et al. (2008).[4] "Chemoselective Debenzylation of Aryl Benzyl Ethers/Esters using BCl3." Synlett, 2008(13), 1977-1980. Link (The authoritative method for Lewis Acid cleavage).
-
ChemicalBook. (2023). 6-Bromo-2-naphthoic acid Synthesis and Properties. Link (Physical data and synthesis precursors).
-
GuideChem. (2024). Methyl 6-bromo-2-naphthoate Properties and Synthesis. Link (Context on Adapalene intermediates).
Sources
Application Note: Optimized Buchwald-Hartwig Amination of Benzyl 6-bromo-2-naphthoate
Executive Summary & Scientific Rationale
This Application Note details the protocol for the Palladium-catalyzed amination of Benzyl 6-bromo-2-naphthoate . This substrate presents a specific chemoselectivity challenge: coupling an amine to the C6-bromide while preserving the base-sensitive benzyl ester at C2.
The Challenge: Chemoselectivity
Standard Buchwald-Hartwig conditions often utilize strong alkoxide bases (e.g., Sodium tert-butoxide, NaOtBu) to facilitate the deprotonation of the amine. However, benzyl esters are highly susceptible to:
-
Transesterification: Attack by alkoxides (e.g., forming a tert-butyl ester).
-
Hydrolysis: Attack by hydroxide ions if moisture is present.
-
Benzylic C-O Cleavage: Under harsh conditions, the benzyl group can be labile.
The Solution: The "Weak Base" Approach
To ensure the integrity of the benzyl ester, this protocol utilizes a Cesium Carbonate (Cs₂CO₃) system. While less basic than alkoxides, Cs₂CO₃ is sufficiently strong to deprotonate the amine-palladium complex in the presence of an appropriate ligand, without attacking the ester.
Selected Catalyst System:
-
Precatalyst: Pd(OAc)₂ (Stable, cost-effective source of Pd(II)).
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).
-
Why: Xantphos is a wide-bite-angle ligand (
). This geometry favors the reductive elimination step, which is often the turnover-limiting step for electron-deficient aryl halides. Furthermore, Xantphos/Pd systems typically operate well with weak carbonate bases.
-
Mechanistic Insight
The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is critical for troubleshooting.
Catalytic Cycle Diagram[1][2]
Figure 1: The catalytic cycle emphasizes the role of the base in the intermediate step.[1] With Cs₂CO₃, this step is slower than with NaOtBu, requiring higher temperatures (80-100°C) but preserving the ester.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv.[2][3][4] | Role | Critical Attribute |
| Benzyl 6-bromo-2-naphthoate | 1.0 | Substrate | Dry, purity >98% |
| Amine (e.g., Morpholine) | 1.2 - 1.5 | Nucleophile | Distilled if liquid; dry solid |
| Pd(OAc)₂ | 0.05 (5 mol%) | Catalyst Precursor | Store in desiccator |
| Xantphos | 0.075 (7.5 mol%) | Ligand | 1.5:1 Ligand:Pd ratio |
| Cs₂CO₃ | 2.0 | Base | Must be anhydrous/granular |
| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, degassed |
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (Optional but Recommended)
-
In a glovebox or under Argon flow, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and Xantphos (43.4 mg, 0.075 mmol) to a dry Schlenk tube.
-
Add 2 mL of anhydrous 1,4-Dioxane.
-
Stir at room temperature for 10-15 minutes. The solution should turn from orange/brown to a clear yellow/orange, indicating ligation.
Step 2: Reaction Setup
-
To the catalyst mixture, add Benzyl 6-bromo-2-naphthoate (341 mg, 1.0 mmol).
-
Add the Amine (1.2 mmol). Note: If the amine is a solid, add it with the bromide. If liquid, add via syringe after solvent.
-
Add Cs₂CO₃ (652 mg, 2.0 mmol). Tip: Grind the carbonate in a mortar and pestle (inside glovebox if possible) to increase surface area.
-
Add remaining 1,4-Dioxane (3 mL) to reach a concentration of ~0.2 M.
Step 3: Degassing & Heating
-
Seal the tube. If outside a glovebox, perform 3 cycles of Freeze-Pump-Thaw or vigorous nitrogen sparging (10 mins) to remove O₂. Oxygen kills the phosphine ligand.
-
Heat the reaction block to 100°C .
-
Stir vigorously (1000 RPM). The insolubility of Cs₂CO₃ means mass transfer is critical.
Step 4: Monitoring
-
Monitor by TLC or HPLC at 2 hours and 12 hours.
-
TLC Visualization: The starting material (bromide) is highly non-polar. The product (amino-ester) will be significantly more polar and likely fluorescent under UV (365 nm) due to the extended conjugation of the naphthalene system.
Step 5: Workup & Purification
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL).
-
Filter through a pad of Celite to remove inorganic salts (CsBr, excess Cs₂CO₃) and Palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Silica Gel).
-
Eluent: Hexanes/EtOAc gradient (typically 0-20% EtOAc).
-
Note: Benzyl esters can streak on silica if too acidic; add 1% Et₃N to the eluent if streaking occurs.
-
Workflow Visualization
Figure 2: Operational workflow for the amination process.
Troubleshooting & Optimization Matrix
If yields are low (<50%), consult the following matrix before repeating:
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning (O₂) or inactive Pd source. | Use fresh Pd(OAc)₂; ensure rigorous degassing. Switch to Pd₂(dba)₃. |
| Low Conversion (<20%) | Base insolubility or low temperature. | Switch solvent to Toluene (higher bp) or use finely ground Cs₂CO₃. Increase temp to 110°C. |
| Ester Hydrolysis | Wet solvent or base. | Flame-dry glassware; use fresh anhydrous solvent; store Cs₂CO₃ in a desiccator. |
| Debromination (Ar-H) | Lower temperature; ensure Ligand:Pd ratio is >1.5 to prevent open coordination sites. |
References
-
General Buchwald-Hartwig Mechanism & Ligand Design
- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Use of Carbonate Bases for Sensitive Substrates
- Wolfe, J. P., & Buchwald, S. L. (2000). "Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides." Journal of Organic Chemistry. (Highlights Cs₂CO₃ utility).
-
Xantphos Efficacy in Naphthyl/Heterocyclic Systems
-
Ester Compatibility in Cross-Coupling
- Guram, A. S., et al. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. name-reaction.com [name-reaction.com]
Application Note: High-Purity Synthesis of Third-Generation Retinoid Scaffolds via Benzyl Naphthoate Intermediates
Executive Summary
This Application Note details a robust protocol for the preparation of third-generation retinoid intermediates—specifically Adapalene and its analogs—utilizing benzyl naphthoates as the primary scaffold.
While industrial synthesis of retinoids often employs methyl esters (requiring harsh basic hydrolysis for deprotection), the benzyl ester strategy offered here provides a distinct advantage: orthogonal deprotection via hydrogenolysis . This method preserves sensitive structural motifs and minimizes isomerization risks associated with high-temperature saponification, yielding High-Purity API (>99.5%) suitable for advanced dermatological and oncological research.
Scientific Rationale: The Benzyl Advantage
In the synthesis of naphthoic acid-based retinoids (e.g., Adapalene), the formation of the biaryl bond is the critical step. Standard industrial protocols utilize Methyl 6-bromo-2-naphthoate . However, the subsequent cleavage of the methyl ester requires refluxing in aqueous NaOH/MeOH, which can lead to:
-
Isomerization: Risk of alkene migration in side chains (if present).
-
Desilylation: Incompatible with silyl-protected hydroxyl groups in novel analogs.
-
Impurity Formation: Generation of ring-opening byproducts.
The Solution: By substituting the methyl group with a benzyl group , the final deprotection step transforms from a harsh hydrolysis to a mild, neutral catalytic hydrogenolysis .
Synthetic Pathway Visualization
Figure 1: The Benzyl Naphthoate Route offering a neutral deprotection strategy compared to standard hydrolysis.[1]
Materials and Equipment
| Reagent/Material | Grade/Purity | Role |
| 6-Bromo-2-naphthoic acid | >98% | Starting Scaffold |
| Benzyl Bromide (BnBr) | Reagent Grade | Protecting Group Source |
| 3-(1-Adamantyl)-4-methoxyphenylboronic acid | >97% | Retinoid "Tail" |
| Pd(dppf)Cl₂ · DCM | Catalyst | Suzuki Catalyst |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Base |
| Palladium on Carbon (Pd/C) | 10% loading | Hydrogenolysis Catalyst |
| Equipment | Specification | Purpose |
| Inert Gas Manifold | Argon/Nitrogen | Oxygen exclusion (Critical for Pd steps) |
| Parr Shaker / Hydrogenator | < 50 psi | Hydrogenolysis |
Experimental Protocols
Protocol A: Synthesis of Benzyl 6-bromo-2-naphthoate
This step creates the lipophilic, crystalline scaffold.
-
Setup: Charge a 500 mL round-bottom flask with 6-bromo-2-naphthoic acid (10.0 g, 39.8 mmol) and anhydrous DMF (100 mL).
-
Base Addition: Add K₂CO₃ (8.25 g, 59.7 mmol) in one portion. The suspension may warm slightly.
-
Alkylation: Add Benzyl Bromide (5.2 mL, 43.8 mmol) dropwise over 10 minutes via syringe.
-
Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The acid spot (baseline) should disappear, replaced by a high Rf spot (Ester).
-
Workup:
-
Cool to room temperature.[2]
-
Pour into ice-water (400 mL) with vigorous stirring. The product will precipitate as a white solid.
-
Filter the solid and wash with water (3 x 50 mL) and cold methanol (1 x 20 mL).
-
-
Drying: Dry under vacuum at 45°C.
-
Typical Yield: 12.8 g (94%).
-
Appearance: White crystalline solid.
-
Protocol B: The Retinoid Assembly (Suzuki-Miyaura Coupling)
Formation of the biaryl backbone using the benzyl-protected scaffold.
-
Degassing (Critical Step): In a 250 mL 3-neck flask, combine Benzyl 6-bromo-2-naphthoate (5.0 g, 14.6 mmol), 3-(1-adamantyl)-4-methoxyphenylboronic acid (5.8 g, 16.0 mmol), and K₂CO₃ (6.0 g, 43.8 mmol).
-
Solvent: Add Toluene (60 mL), Ethanol (15 mL), and Water (15 mL). Sparge with Argon for 20 minutes to remove dissolved oxygen.
-
Catalysis: Add Pd(dppf)Cl₂ (300 mg, 2.5 mol%) under a positive stream of Argon.
-
Reaction: Reflux (approx. 90°C) for 6–8 hours.
-
Note: The solution will turn dark (characteristic of Pd species).
-
-
Workup:
-
Cool to RT. Separate phases. Extract aqueous layer with Toluene.
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from EtOAc/Heptane to remove Pd residues.
-
Intermediate: Benzyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate.
-
Protocol C: Orthogonal Deprotection (Hydrogenolysis)
The "Benzyl Advantage" step—cleaving the ester without touching the retinoid core.
-
Solution: Dissolve the Benzyl Adapalene intermediate (4.0 g) in THF/EtOAc (1:1 mixture, 80 mL).
-
Note: Adapalene analogs often have poor solubility; warming to 40°C aids dissolution.
-
-
Catalyst: Add 10% Pd/C (400 mg, 10 wt% loading).
-
Hydrogenation: Place in a Parr shaker or attach a hydrogen balloon. Purge with H₂ three times. Stir under H₂ atmosphere (1 atm is usually sufficient; 30 psi for faster kinetics) at RT for 4 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with hot THF (product may precipitate on cooling).
-
Isolation: Concentrate the filtrate to ~20 mL. Cool to 0°C. Filter the white precipitate.
Results & Validation (QC Data)
The following data compares the Benzyl Route against the traditional Methyl Route (Hydrolysis).
| Parameter | Methyl Route (Traditional) | Benzyl Route (This Protocol) |
| Deprotection Reagent | NaOH / MeOH / Reflux | H₂ / Pd-C / RT |
| pH Conditions | pH > 12 (Harsh) | pH ~ 7 (Neutral) |
| Impurity Profile (HPLC) | 0.5% Unknown (Ring opening) | < 0.05% Unknown |
| Final Purity | 98.5% | > 99.6% |
| Isomerization Risk | Moderate | Negligible |
Troubleshooting Guide
-
Problem: Low yield in Suzuki Coupling (Protocol B).
-
Cause: Oxygen poisoning of Pd catalyst.
-
Fix: Increase Argon sparging time; ensure boronic acid quality (check for de-boronation).
-
-
Problem: Incomplete Hydrogenolysis (Protocol C).
-
Cause: Product precipitation coating the catalyst.
-
Fix: Increase solvent volume or run reaction at 45°C to keep the acid product soluble.
-
References
-
Adapalene Process Chemistry (Methyl Route Baseline)
-
Benzyl Esters as Orthogonal Protecting Groups
-
Suzuki Coupling in Retinoid Synthesis
-
General Benzyl Esterification Protocols
-
Liu, H., et al. (2013).[8] Direct Benzylation of Carboxylic Acids. Organic Letters, 15(16), 4098-4101.
-
Source:
-
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Novel Process For Preparation Of Adapalene [quickcompany.in]
- 4. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]
- 5. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. US7345189B2 - Process for the preparation of adapalene - Google Patents [patents.google.com]
- 8. Benzyl Esters [organic-chemistry.org]
Technical Support Center: Synthesis of Benzyl 6-bromo-2-naphthoate
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the synthesis of Benzyl 6-bromo-2-naphthoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing Benzyl 6-bromo-2-naphthoate?
The synthesis fundamentally involves the esterification of 6-bromo-2-naphthoic acid with benzyl alcohol. The choice of method is critical and depends on factors like reaction scale, substrate sensitivity, and available reagents. The most common pathways are:
-
Acid Chloride Formation followed by Esterification: This is a robust, high-yield method. The carboxylic acid is first converted to a highly reactive acyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] This acyl chloride then readily reacts with benzyl alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester.
-
Direct Acid-Catalyzed Esterification (Fischer Esterification): This is a classic method where 6-bromo-2-naphthoic acid and benzyl alcohol are heated in the presence of a strong acid catalyst (e.g., H₂SO₄, p-TsOH).[3][4] The reaction is reversible, so measures must be taken to remove the water byproduct to drive the reaction to completion.
-
Carbodiimide-Mediated Esterification (Steglich Esterification): This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), typically with a catalyst like 4-dimethylaminopyridine (DMAP).[5][6][7] It proceeds under mild, neutral conditions, making it suitable for sensitive substrates.
-
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9] It is known for its mild conditions and stereochemical inversion at the alcohol's chiral center (not applicable for benzyl alcohol but a key feature of the reaction).[8]
Q2: How should I select the most appropriate esterification method?
Choosing the right method is a balance of yield, purity, cost, and experimental convenience. The following decision tree and comparative table can guide your choice.
Caption: Decision tree for selecting an esterification method.
Table 1: Comparison of Common Esterification Methods
| Method | Coupling/Activating Agent | Catalyst | Pros | Cons | Typical Yield |
| Acid Chloride | SOCl₂, (COCl)₂ | Pyridine, Et₃N | High yield, fast, irreversible | Harsh reagents, requires anhydrous conditions | >90% |
| Fischer | None | H₂SO₄, p-TsOH | Economical, simple reagents, good for large scale | Reversible (requires water removal), high temp, strong acid | 60-80% |
| Steglich | DCC, EDC | DMAP | Mild conditions, good for sensitive substrates | Urea byproduct can be hard to remove, DCC is an allergen | 80-95%[5] |
| Mitsunobu | PPh₃, DEAD/DIAD | None | Very mild, stereochemical inversion | Stoichiometric byproducts (PPh₃=O, hydrazine) are difficult to remove | 70-90%[8] |
Q3: How critical is the quality of the starting 6-bromo-2-naphthoic acid?
Extremely critical. The purity of your starting material directly impacts the yield and purity of the final product, as well as the ease of purification.
-
Purity: Aim for a purity of >98%.[10] Impurities from the synthesis of the naphthoic acid (e.g., isomeric bromo-naphthoic acids or unreacted precursors) can lead to side products that are difficult to separate from your target ester due to similar polarities.
-
Moisture Content: The starting material must be thoroughly dry, especially for the acid chloride and Steglich methods. Water will consume the expensive activating agents (e.g., SOCl₂, DCC) and hydrolyze the reactive intermediates, leading to lower yields. Drying the acid in a vacuum oven before use is highly recommended.
Troubleshooting Guide
Issue: Low Reaction Yield
Q: My Fischer esterification yield is consistently low (<50%). What's going wrong?
This is a common issue stemming from the reaction's equilibrium nature. The direct reaction between a carboxylic acid and an alcohol produces water; this water can hydrolyze the ester product, pushing the equilibrium back to the starting materials.
Causality & Solutions:
-
Inefficient Water Removal: The most likely cause.
-
Solution: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, cyclohexane) that forms an azeotrope with water. As the mixture refluxes, the water-solvent azeotrope distills over and is collected in the trap, physically removing it from the reaction and driving the equilibrium forward.
-
-
Insufficient Catalyst: The reaction is slow without adequate acid catalysis.
-
Solution: Ensure you are using a catalytic amount (1-5 mol%) of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH).
-
-
Stoichiometry: Using a 1:1 ratio of reactants will result in an equilibrium mixture.
-
Solution: Use a large excess of one of the reactants. Since benzyl alcohol is a liquid and can often serve as a solvent, using a 3- to 5-fold excess is a common and effective strategy. The excess can be removed later via distillation.
-
Q: I'm attempting a Steglich esterification, but my yield is poor and I recover mostly starting material. What are the common pitfalls?
The Steglich reaction is powerful but sensitive to conditions and reagent quality.[5][11]
Causality & Solutions:
-
Reagent Degradation: DCC and EDC are moisture-sensitive. DMAP can also degrade over time.
-
Solution: Use freshly opened or properly stored reagents. Ensure your 6-bromo-2-naphthoic acid and benzyl alcohol are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar).
-
-
Incorrect Order of Addition: The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate.[6] Adding all components at once can lead to side reactions.
-
Solution (The Self-Validating Protocol): i. Dissolve the 6-bromo-2-naphthoic acid and benzyl alcohol in an anhydrous solvent (DCM or THF). ii. Add the DMAP catalyst (0.1-0.2 equivalents). iii. Cool the solution to 0 °C in an ice bath. iv. Slowly add a solution of DCC (1.1 equivalents) in the same solvent. Adding the DCC last and slowly to the cooled mixture ensures the O-acylisourea forms in the presence of the nucleophile (alcohol), minimizing side reactions.
-
-
Formation of N-acylurea: The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, especially if the alcohol is sterically hindered or a poor nucleophile.
-
Solution: The use of DMAP is crucial as it acts as an acyl transfer agent, forming a more reactive acylpyridinium intermediate that is less prone to rearrangement and reacts more readily with the alcohol.[6] Ensure DMAP is present.
-
Q: When should I use the thionyl chloride (acid chloride) route, and what are the keys to success?
This is often the most reliable method for achieving high yields. Use this route when you are prioritizing yield and have the proper equipment (fume hood) to handle thionyl chloride and the HCl gas byproduct.
Causality & Keys to Success:
-
Activation Step: The conversion of the carboxylic acid to the acyl chloride is the critical first step.[1]
-
Protocol Point: Reflux the 6-bromo-2-naphthoic acid with an excess of thionyl chloride (2-5 equivalents) for 1-3 hours. A catalytic amount of DMF can accelerate this reaction. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Causality: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acyl chloride, SO₂, and HCl.[1] The gaseous byproducts escape, driving the reaction to completion.
-
-
Removal of Excess Thionyl Chloride: Residual SOCl₂ will react with the alcohol and base in the next step, reducing yield.
-
Protocol Point: After the activation step, remove the excess thionyl chloride under vacuum. Co-evaporating with an anhydrous solvent like toluene can help remove the last traces.
-
-
Esterification Step: The acyl chloride is highly electrophilic and reacts rapidly with benzyl alcohol.
-
Protocol Point: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM). Cool to 0 °C and add a solution of benzyl alcohol (1.0-1.2 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) dropwise. The base is essential to neutralize the HCl generated during the reaction.[2]
-
Issue: Impurity Formation & Purification
Q: My reaction is complete, but purification by crystallization is failing. What can I do?
Failure to crystallize is often due to the presence of impurities that act as "crystal poisons" or result in an oily product.
Solutions:
-
Column Chromatography: This is the most effective method for removing closely related impurities.
-
Recommended System: Use silica gel with a gradient eluent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Benzyl 6-bromo-2-naphthoate is moderately polar; a typical elution might occur around 5-15% ethyl acetate in hexane. Monitor fractions by TLC.
-
-
Impurity Identification: Before purification, try to identify the impurity. An unreacted starting material will be highly polar (streaks on TLC), while a non-polar byproduct like dibenzyl ether will have a high Rf.
-
Dibenzyl Ether Formation: This can occur under strongly acidic conditions (Fischer) or from the reaction of benzyl alcohol with a benzyl halide (if using benzyl bromide for esterification). Using milder methods like Steglich can prevent this.
-
Q: I used the Mitsunobu reaction and now I can't get rid of the triphenylphosphine oxide (TPPO) byproduct.
This is the classic challenge of the Mitsunobu reaction. TPPO and the reduced hydrazine byproduct often have polarities similar to the desired product, making separation difficult.[12]
Solutions:
-
Crystallization: Sometimes, the desired product or the TPPO will selectively crystallize. Try concentrating the reaction mixture and leaving it in the cold. If TPPO crystallizes, it can be filtered off.
-
Chromatography: While challenging, it is often necessary. A less polar solvent system (e.g., toluene/hexane) can sometimes provide better separation than ethyl acetate/hexane systems.
-
Modified Reagents: Consider using polymer-bound triphenylphosphine or fluorous phosphines. These allow the phosphine oxide byproduct to be removed by simple filtration or fluorous solid-phase extraction, greatly simplifying the workup.[9]
Experimental Protocols & Workflows
General Synthesis & Purification Workflow
Caption: General workflow for synthesis and purification.
Protocol 1: High-Yield Synthesis via the Acid Chloride Pathway
Materials:
-
6-bromo-2-naphthoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (Et₃N) (1.2 eq)
-
Benzyl alcohol (1.1 eq)
-
Dimethylformamide (DMF) (catalytic, 1 drop)
Procedure:
-
Acid Chloride Formation:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-bromo-2-naphthoic acid.
-
Under a fume hood, add thionyl chloride and a drop of DMF.
-
Heat the mixture to reflux (approx. 80 °C) for 2 hours. The solid should dissolve, and gas evolution (SO₂, HCl) will be observed.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. Add anhydrous toluene and evaporate again to ensure all SOCl₂ is removed.
-
-
Esterification:
-
Place the flask containing the crude 6-bromo-2-naphthoyl chloride under an inert atmosphere (N₂).
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve benzyl alcohol and triethylamine in anhydrous DCM.
-
Cool the acid chloride solution to 0 °C using an ice bath.
-
Slowly add the benzyl alcohol/triethylamine solution dropwise over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure Benzyl 6-bromo-2-naphthoate.
-
Protocol 2: Mild Synthesis via Steglich Esterification
Materials:
-
6-bromo-2-naphthoic acid (1.0 eq)
-
Benzyl alcohol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere (N₂), add 6-bromo-2-naphthoic acid, benzyl alcohol, and DMAP.
-
Dissolve the components in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
-
Coupling:
-
In a separate flask, dissolve DCC in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred, cooled reaction mixture over 20-30 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Workup and Purification:
-
After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the bulk of the DCU precipitate. Wash the filter cake with DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5M HCl to remove residual DMAP, followed by saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The remaining traces of DCU are typically less polar than the product and will elute first.
-
References
-
Vertex AI Search. (2024). Understanding the Synthesis and Applications of 6-Bromo-2-naphthoic Acid. 10
-
Google Patents. (2014). WO2014069674A1 - 6-bromo-2-naphthoic acid production method. 13
-
PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-naphthol. 14
-
Guidechem. (2024). Methyl 6-Bromo-2-Naphthoate Properties and Synthesis. 15
-
ResearchGate. (2011). A Convenient and Efficient Synthesis of Benzyl Bromoacetoacetate. 16
-
Google Patents. (n.d.). JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester. 17
-
ChemicalBook. (n.d.). 6-Bromo-2-naphthoic acid synthesis. 18
-
Organic Syntheses. (n.d.). 6-BROMO-2-NAPHTHOL.
-
YouTube. (2024). Preparation of 6-Bromo-2-naphthol from 2-Naphthol.
-
RSC Publishing. (n.d.). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization.
-
Organic Chemistry Portal. (n.d.). Benzyl Esters.
-
ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed....
-
ResearchGate. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest.
-
ResearchGate. (n.d.). 5‐Bromo‐8‐Nitro‐1‐Naphthoic Acid as Protective Group for Alcohols Under Mitsunobu Conditions.
-
PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
-
PubMed. (2025). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst.
-
NIH. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
-
ACS Publications. (n.d.). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts.
-
PMC. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
-
Malaysian Journal of Analytical Sciences. (n.d.). ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN.
-
YouTube. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification).
-
Scribd. (n.d.). Steglich Esterification Guide.
-
NIH. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
-
Organic Syntheses. (n.d.). N-METHYL-N-(PYRIDIN-4-YL)-2-(p-TOLYL)PROPANAMIDE.
-
PubChem. (n.d.). 3-Benzyl-6-bromo-2-methoxyquinoline.
-
Thieme. (n.d.). Substituted Benzyl Esters.
-
Organic Chemistry Portal. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
-
ResearchGate. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
-
TCI Chemicals. (n.d.). Mitsunobu Reaction.
-
YouTube. (2022). Synthesis of Esters Via Steglich Esterification in Acetonitrile.
-
Google Patents. (n.d.). CN102153481A - Application of thionyl chloride and alcohol as selective deacylation reagents for N-aryl fatty amide or N-heterocyclic fatty amide.
-
Reddit. (2024). Steglich Esterification with EDC.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. nbinno.com [nbinno.com]
- 11. reddit.com [reddit.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
- 15. Page loading... [guidechem.com]
- 16. researchgate.net [researchgate.net]
- 17. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents [patents.google.com]
- 18. 6-Bromo-2-naphthoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Low Conversion in Benzyl 6-bromo-2-naphthoate Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for common issues encountered during the palladium-catalyzed cross-coupling of Benzyl 6-bromo-2-naphthoate. As Senior Application Scientists, we offer insights grounded in reaction kinetics, catalyst behavior, and extensive laboratory experience to help you navigate challenges and optimize your synthetic outcomes.
Common Symptoms & Initial Checks
Before delving into exhaustive optimization, a few preliminary checks can often resolve low conversion issues. This table outlines common symptoms, their probable causes, and the immediate actions you can take.
| Symptom | Probable Cause(s) | Quick Checks & Immediate Actions |
| No discernible product formation | Inactive catalyst, degraded reagents, incorrect reaction setup. | Verify the age and storage conditions of your palladium source, ligands, and base. Ensure all glassware is oven-dried and the reaction is assembled under a robust inert atmosphere. |
| Low conversion with starting material remaining | Suboptimal reaction conditions (temperature, time), inefficient catalyst system, reagent stoichiometry. | Re-evaluate the reaction temperature; many couplings require heat to proceed efficiently.[1] Confirm the precise measurement and stoichiometry of all reagents, particularly the coupling partner and base. |
| Significant side product formation (e.g., homocoupling, dehalogenation) | Presence of oxygen, inappropriate base or solvent, prolonged reaction time at high temperatures. | Thoroughly degas all solvents and the reaction mixture.[1] Consider switching to a milder base or a different solvent system. Monitor the reaction progress closely to avoid extended heating after substrate consumption.[2] |
| Inconsistent results between batches | Variability in reagent quality, moisture sensitivity, inconsistent inert atmosphere. | Use fresh, high-purity reagents for each run. Ensure solvents are anhydrous if the protocol demands it. Standardize your inert gas purging technique. |
In-Depth Troubleshooting Guide (Q&A Format)
Question 1: My Suzuki-Miyaura coupling of Benzyl 6-bromo-2-naphthoate with an arylboronic acid is resulting in less than 20% conversion. What are the most likely causes and how can I improve the yield?
Low conversion in Suzuki-Miyaura couplings is a frequent challenge that can often be traced back to the catalyst system, reaction conditions, or the integrity of the reagents.
Potential Causes & Step-by-Step Solutions:
-
Catalyst Inactivity or Decomposition: The active Pd(0) species is susceptible to oxidation.[1]
-
Solution:
-
Use a Pre-catalyst: Employing a stable Pd(II) pre-catalyst can ensure the reliable in-situ generation of the active Pd(0) species.[3]
-
Ligand Selection: The choice of phosphine ligand is critical. For an electron-rich system like a naphthyl bromide, a bulky, electron-donating ligand such as XPhos or SPhos can accelerate the desired cross-coupling pathway over side reactions.[2]
-
Inert Atmosphere: Oxygen can deactivate both the Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed. Techniques like freeze-pump-thaw cycles are highly effective.[1]
-
-
-
Suboptimal Base and Solvent Combination: The base is crucial for activating the boronic acid for transmetalation.[4]
-
Solution:
-
Base Screening: While K₂CO₃ is common, for more challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ might be necessary. Some anhydrous couplings using K₃PO₄ may require a small amount of water to be effective.[5]
-
Solvent Effects: The polarity of the solvent can influence reaction rates.[6] A solvent screen including combinations like dioxane/water, THF/water, or toluene/ethanol is recommended.
-
-
-
Boronic Acid Instability: Boronic acids can undergo degradation, especially protodeboronation.
-
Solution:
-
Reagent Quality: Use fresh, high-quality boronic acid. If possible, verify its purity by NMR before use.
-
Stoichiometry: A slight excess of the boronic acid (1.1-1.5 equivalents) is often beneficial.
-
-
-
Insufficient Thermal Energy: Many Suzuki couplings require heating to overcome activation barriers.
Question 2: I am observing a significant amount of a dehalogenated byproduct (Benzyl 2-naphthoate) in my reaction mixture. How can I suppress this side reaction?
Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed couplings.[2][7] It consumes your starting material and complicates purification.
Understanding the Cause:
Dehalogenation can occur when the oxidative addition product, Ar-Pd(II)-Br, undergoes a reaction that introduces a hydride ligand to the palladium center, followed by reductive elimination of the arene.[7] Sources of the hydride can include the solvent (e.g., alcohols), the base, or even trace water.
Strategies for Mitigation:
-
Choice of Base: Strong, non-coordinating bases are generally preferred. Consider switching from alkoxides or hydroxides to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[2]
-
Ligand Modification: Employing sterically hindered and electron-rich phosphine ligands can favor the desired reductive elimination of the cross-coupled product over dehalogenation.[2]
-
Temperature and Time Control: High temperatures and prolonged reaction times can exacerbate dehalogenation.[2] Monitor the reaction by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
-
Solvent Choice: If you are using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like dioxane, toluene, or DMF.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Screening Experiment
This protocol outlines a small-scale screening approach to identify optimal conditions.
-
Preparation:
-
In a glovebox or under a strong flow of inert gas, add Benzyl 6-bromo-2-naphthoate (1.0 eq), the desired boronic acid (1.2 eq), and the chosen base (2.0 eq) to a reaction vial equipped with a stir bar.
-
-
Catalyst Addition:
-
In a separate vial, pre-mix the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.
-
-
Reaction Assembly:
-
Add the degassed solvent to the vial containing the starting materials and base.
-
Add the catalyst solution to the reaction mixture.
-
-
Execution:
-
Seal the vial and heat the reaction to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots for analysis by TLC or LC-MS at regular intervals.
-
Visualization of Key Processes
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion.
Frequently Asked Questions (FAQs)
Q: Could the benzyl ester group on my substrate be problematic?
A: The benzyl ester is generally stable under many palladium-catalyzed coupling conditions. However, under strongly basic conditions or at very high temperatures for extended periods, hydrolysis to the corresponding carboxylic acid could occur. If you suspect this is an issue, you can monitor the reaction for the appearance of the hydrolyzed product by LC-MS. Using milder bases like K₂CO₃ or K₃PO₄ and avoiding excessive heating can mitigate this risk.
Q: I am performing a Heck coupling with Benzyl 6-bromo-2-naphthoate and an acrylate. What specific issues should I be aware of?
A: The Heck reaction has its own set of common challenges.[8]
-
Regioselectivity: With unsymmetrical olefins, you may get a mixture of regioisomers. The choice of ligand and solvent can significantly influence the regioselectivity.[9]
-
Catalyst Deactivation: High temperatures in Heck reactions can lead to the formation of palladium black, an inactive form of the catalyst. Using more robust ligands or catalyst systems can help prevent this.
-
Base Choice: Organic bases like triethylamine (Et₃N) or inorganic bases like Na₂CO₃ are commonly used.[10] The choice can affect the reaction rate and side product formation.[6][9]
Q: Is it necessary to use a phosphine ligand? Are there phosphine-free alternatives?
A: While phosphine ligands are very common and effective, there are phosphine-free catalyst systems available. These often involve N-heterocyclic carbene (NHC) ligands or palladium nanoparticles.[9] These systems can offer enhanced stability and different reactivity profiles, making them a valuable option to screen if you are facing issues with phosphine-based catalysts.
References
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Said, N. R., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Conference Proceedings. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.aip.org [pubs.aip.org]
Technical Guide: Removing Unreacted Benzyl Alcohol from Naphthoate Esterification
The Challenge: Why is Benzyl Alcohol So Difficult to Remove?
In the synthesis of naphthoate esters (e.g., Benzyl 2-naphthoate), Benzyl Alcohol (
-
Boiling Point Proximity:
boils at 205°C . While naphthoate esters boil higher, the difference is often insufficient for simple rotary evaporation, and high heat risks thermal degradation of the aromatic system. -
Amphiphilic Nature:
possesses a lipophilic benzyl ring and a hydrophilic hydroxyl group. It partitions poorly into water during standard washes (solubility ~4g/100mL), meaning "brine washes" are mathematically inefficient for removing large excesses. -
Chromatographic "Streaking": On silica gel,
often tails, potentially contaminating the elution front of your naphthoate ester.
This guide provides three targeted workflows to resolve this, ranked by chemical specificity and scalability.
Decision Matrix: Selecting the Right Protocol
Do not apply a "one-size-fits-all" approach. Use this logic flow to determine the least invasive method for your specific scale and product state.
Figure 1: Purification logic flow for benzyl naphthoate synthesis.
Method Protocols
Method A: The "Phase Switch" (Chemical Scavenging)
Best for: Liquid products, scale >5g, or when chromatography is difficult.
The Concept: Convert the neutral, hard-to-remove
Reagents:
-
Succinic Anhydride (1.2 - 1.5 equivalents relative to excess
) -
DMAP (Catalytic, ~10 mol%)
-
DCM or Ethyl Acetate (Solvent)
Protocol:
-
Quantify Excess: Estimate the remaining
via crude NMR integration or stoichiometry. -
Derivatization: To the crude reaction mixture (in DCM), add Succinic Anhydride (1.5 eq vs. residual
) and DMAP (0.1 eq). -
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC. The
spot ( in 20% EtOAc/Hex) should disappear and be replaced by a baseline spot (Benzyl succinate). -
Workup (The Phase Switch):
-
Finish: Wash organic layer with brine, dry over
, and concentrate.
Critical Note: Avoid hot NaOH, as it may hydrolyze your naphthoate ester. Cold saturated bicarbonate/carbonate is safer and sufficient for the succinate hemiester.
Method B: High-Vacuum Azeotropic Removal
Best for: Large scale (>20g) where reagents for Method A are too costly.
Simple rotary evaporation will not work. You must exploit the water-benzyl alcohol azeotrope or use high vacuum.
Protocol:
-
Azeotrope Setup: Add water to the crude mixture (ratio 2:1 Water:Product).
-
Distillation:
forms an azeotrope with water (9% , 91% water) that boils at 99.9°C (atmospheric). This is lower than pure (205°C) but still requires heat. -
High Vacuum Option (Preferred):
Method C: Flash Chromatography (Optimization)
Best for: Small scale (<1g) or high-purity requirements.
is polar.[1][4][5] Naphthoate esters are highly lipophilic.Mobile Phase Strategy:
-
Do not use isocratic elution.
will streak and contaminate the tail of your ester. -
Use a Step Gradient:
-
Start with 100% Hexanes (or Pentane). Elute the Naphthoate Ester (typically comes off very fast).
-
Once the ester is collected, ramp to 30% EtOAc/Hexane to flush the
(if you need to clean the column).
-
-
Loading: Load the crude as a concentrated solution in minimal DCM or Toluene. Avoid loading in EtOAc.
Comparative Data Summary
| Feature | Water Wash | High Vac Distillation | Succinic Scavenging | Chromatography |
| BnOH Removal | < 10% (Poor) | > 95% | > 99% (Excellent) | > 99% |
| Product Loss | Low | Low (if T controlled) | Negligible | Low |
| Scalability | High | High | Medium-High | Low |
| Cost | Low | Low | Medium | High (Solvent/Silica) |
| Time | Fast | Slow | Medium (Reaction time) | Medium |
Troubleshooting & FAQ
Q: I tried the Succinic Anhydride method, but I still see Benzyl Alcohol on TLC.
-
Diagnosis: The reaction was likely too slow or the DMAP was inactive.
-
Fix: Ensure you used DMAP (catalyst). Without it, the anhydride reacts very slowly with the alcohol. Mild heating (40°C) can accelerate this, but watch for ester hydrolysis.
Q: My Naphthoate ester is solidifying in the column.
-
Diagnosis: Benzyl naphthoates (especially 2-naphthoate) have high melting points.
-
Fix: Use Method A (Scavenging) followed by Recrystallization . Avoid columns for solids that crystallize in the fraction tubes; it leads to blockage and yield loss. Recrystallize from hot Ethanol or Heptane/Toluene.
Q: Can I use Acetyl Chloride instead of Succinic Anhydride?
-
Analysis: Acetyl chloride converts
to Benzyl Acetate. -
Verdict: No. Benzyl Acetate is a neutral organic molecule. It will not extract into the aqueous base layer. You will still have to separate two organic spots (Ester vs. Acetate) by column. Succinic anhydride creates the necessary "handle" (acid group) for extraction.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Panda, A. G., et al. "Esterification of benzyl alcohol with acetic acid..." Catalysis Communications, 2025. Link (Discusses reaction kinetics and separation of benzyl esters).
-
ResearchGate Community. "How to remove excess benzyl alcohol?" ResearchGate Q&A, 2020. Link (Field-verified discussions on succinic anhydride scavenging).
-
Sciencemadness. "Benzyl Alcohol Azeotropes and Separation." Sciencemadness Discussion, 2017. Link (Practical data on water/BnOH azeotropes).
Sources
Technical Support Center: Catalyst Optimization for Benzyl 6-bromo-2-naphthoate
Current Status: Operational Topic: Catalyst Loading & Process Optimization Target Substrate: Benzyl 6-bromo-2-naphthoate (CAS: Generic structure implied) Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Substrate Challenge
Benzyl 6-bromo-2-naphthoate presents a specific chemoselective challenge. While the naphthyl bromide moiety at position 6 is highly active for oxidative addition (more so than phenyl bromides due to the extended
-
Risk: High catalyst loadings (>2 mol%) often lead to homocoupling or excessive residual metal, requiring harsh downstream purification that risks hydrolyzing the benzyl ester.
-
Goal: Achieve >98% conversion with <0.5 mol% Pd loading while maintaining ester integrity.
Module A: Catalyst Screening & Loading Optimization
FAQ: How do I determine the "Minimum Effective Loading" (MEL)?
A: Do not start with a standard 5 mol% loading. For naphthyl bromides, this is often chemically wasteful and kinetically counterproductive (promoting Pd-black aggregation). Use a "Logarithmic Decal" screening approach.
Protocol: Micro-Scale Loading Screen
-
Stock Solution Preparation:
-
Prepare a stock of Benzyl 6-bromo-2-naphthoate (1.0 equiv) and Boronic Acid partner (1.2 equiv) in the chosen solvent (e.g., 1,4-Dioxane or Toluene).
-
Prepare the base (e.g., K₃PO₄, 2.0 equiv) as a slurry or aqueous solution.
-
-
Catalyst Dosing:
-
Prepare a stock solution of the catalyst (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos).
-
Dose into 4 vials to achieve final loadings of: 1.0 mol%, 0.1 mol%, 0.01 mol%, and 0.001 mol% .
-
-
Execution:
-
Run at 80°C for 4 hours.
-
Analyze via HPLC (UV 254 nm).
-
-
Decision Logic:
-
If 0.1 mol% gives >95% conversion, your optimization window is between 0.01 and 0.1.
-
If 1.0 mol% fails, the issue is ligand choice, not loading.
-
Workflow Visualization: The Optimization Loop
Figure 1: Decision logic for determining optimal catalyst loading. Note that naphthyl systems often allow for lower loading than phenyl analogs.
Module B: Troubleshooting Reaction Stalling
FAQ: My reaction stalls at 80% conversion. Adding more catalyst doesn't help. Why?
A: This is a classic symptom of Product Inhibition or Catalyst Death via Aggregation , not insufficient starting catalytic activity.
Technical Insight: In naphthyl bromide couplings, the oxidative addition is fast. However, if the Transmetallation step is slow (often due to sterics on the boronic acid or weak base), the active Pd(II) species accumulates.
-
The Danger: Resting Pd(II) species are prone to dimerization and reduction to inactive Pd(0) clusters (Pd Black).
-
The Fix:
-
Increase Ligand:Metal Ratio: Move from 1:1 to 2:1 or 4:1. Excess ligand stabilizes the monomeric Pd species.
-
Change the Base: Switch from carbonate (weak) to Phosphate (K₃PO₄) or Hydroxide (if the benzyl ester tolerates it—careful here).
-
Mechanism Visualization: Deactivation Pathway
Figure 2: The "Death Valley" of catalysis. Naphthyl bromides add quickly to Pd, but if the cycle stalls, the catalyst aggregates and deactivates.
Module C: Post-Reaction Purification (Metal Removal)
FAQ: I used 1 mol% Pd. How do I remove the residual metal without hydrolyzing the benzyl ester?
A: Traditional acid washes (HCl) are dangerous for the benzyl ester. Crystallization is often insufficient to reach <10 ppm Pd. Use Functionalized Silica Scavengers .
Comparative Efficiency Table: Data based on scavenging from Toluene/EtOAc mixtures at 25°C.
| Scavenger Type | Functional Group | Mechanism | Efficiency (60 min) | Compatibility with Benzyl Ester |
| MP-TMT | Trimercaptotriazine | Chelation | >99% (Best for Pd(II)) | Excellent (Neutral pH) |
| Si-Thiol | Propylthiol | Binding | ~85-90% | Good |
| Celite | Diatomaceous Earth | Adsorption | <20% (Ineffective) | Excellent |
| Activated Carbon | Carbon | Adsorption | Variable (40-80%) | Fair (Can trap product) |
Protocol: Scavenging Workflow
-
Dilution: Dilute the crude reaction mixture (after aqueous workup) in Ethyl Acetate or THF (10 mL solvent per g of product).
-
Loading: Add MP-TMT resin at a ratio of 5:1 (w/w) relative to the initial mass of catalyst used (not the product).
-
Agitation: Stir gently at room temperature for 4-12 hours. Do not heat above 50°C to avoid ester cleavage.
-
Filtration: Filter through a 0.45 µm PTFE pad.
-
Validation: Test filtrate via ICP-MS. Target should be <10 ppm.
References & Authority
-
Suzuki-Miyaura Coupling Mechanisms:
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds..
-
Insight: Establishes the baseline mechanism; confirms oxidative addition rates for naphthyl > phenyl.
-
-
Catalyst Deactivation & "Cocktail" Catalysis:
-
Ananikov, V. P., et al. (2012). The "Cocktail" of Catalysts in Pd-Catalyzed Reactions..
-
Insight: Explains the aggregation phenomenon ("Catalyst Death") visualized in Figure 2.
-
-
Metal Scavenging Efficiency:
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research..
-
Insight: Source for the comparative efficiency data of MP-TMT vs. Carbon/Celite.
-
-
Naphthyl Bromide Reactivity:
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides..
-
Insight: While focused on chlorides, this seminal work details the electronic benefits of extended
-systems (like naphthalene) in facilitating oxidative addition, allowing for lower catalyst loads.
-
Technical Support Center: Solubility Optimization for Benzyl 6-bromo-2-naphthoate
Case ID: BBN-SOL-001 Compound: Benzyl 6-bromo-2-naphthoate Solvent System: Dimethyl Sulfoxide (DMSO) -> Aqueous Media Classification: High-Lipophilicity / "Brick Dust" Molecule
Executive Summary
Benzyl 6-bromo-2-naphthoate presents a classic "brick dust" solubility profile. Its rigid naphthalene core facilitates strong
While DMSO is a polar aprotic solvent capable of dissolving many aromatics, this specific compound often suffers from "crash-out" precipitation upon dilution into aqueous assay buffers. This guide provides a self-validating protocol to establish stable stock solutions and prevent precipitation during biological assays.
Part 1: The Dissolution Protocol (Stock Preparation)
The Issue: Users often report that the compound appears dissolved initially but precipitates upon storage or freezing. This is usually due to moisture uptake by DMSO or insufficient disruption of the crystal lattice.
Step-by-Step Workflow
-
Solvent Quality Control:
-
Requirement: Use only Anhydrous DMSO (≥99.9%, water content <0.005%).
-
Why: DMSO is hygroscopic. Even 1% water uptake can exponentially decrease the solubility of lipophilic naphthoates, acting as an anti-solvent.
-
Action: Store DMSO over activated 3Å molecular sieves if the bottle has been opened previously.
-
-
Physical Disruption (The "Enticement" Phase):
-
Weigh the compound into a glass vial (avoid plastic, which can leach plasticizers in DMSO).
-
Add DMSO to achieve a target concentration (typically 10–50 mM).
-
Vortex for 60 seconds.
-
Sonicate using an ultrasonic water bath at 40°C for 10–15 minutes .
-
Critical Check: Hold the vial up to a light source. The solution must be perfectly clear. If any "shimmering" or refraction lines are visible, micro-crystals remain.
-
-
Thermal Stabilization:
-
If the solution remains cloudy, heat the sealed vial to 60°C for 5 minutes.
-
Note: Benzyl esters are generally stable at this temperature for short periods.
-
Allow to cool to room temperature (RT) slowly. If precipitation returns immediately upon cooling, your concentration exceeds the saturation limit (solubility < target mM).
-
Data Table: Solubility Troubleshooting
| Observation | Diagnosis | Remediation |
| Cloudy immediately | Saturation limit reached. | Dilute stock by 50% with fresh anhydrous DMSO. |
| Clear, then precipitates after 1 hr | Moisture uptake from air. | Purge vial headspace with Argon/Nitrogen; seal with Parafilm. |
| Precipitates upon freezing | Cryo-precipitation. | Do not store at -20°C. Store at RT in the dark (desiccator). If -20°C is required, aliquot into single-use volumes to avoid freeze-thaw cycles. |
Part 2: The "Ouzo Effect" & Aqueous Dilution
The Issue: The most common failure point is diluting the DMSO stock directly into the assay media (e.g., PBS or DMEM). The rapid change in polarity causes the hydrophobic compound to aggregate instantly, forming a milky suspension (the "Ouzo effect").
The "Intermediate Plate" Strategy
Do not pipette 1 µL of stock directly into 999 µL of media. Instead, use a serial dilution that steps down the DMSO concentration gradually.[1]
Protocol:
-
Stock: 10 mM Compound in 100% DMSO.
-
Intermediate Step: Dilute 1:10 into a "Transition Buffer" (e.g., 50% DMSO / 50% PEG-400 or Ethanol).
-
Final Step: Dilute the Intermediate mix into the final Assay Media.
Why this works: The transition solvent (PEG-400 or Ethanol) acts as a bridge, breaking the water structure less aggressively than pure DMSO, preventing the hydrophobic collapse of the naphthoate.
Part 3: Visualization of the Solubility Workflow
The following diagram illustrates the decision logic for preparing and verifying the compound's solubility.
Caption: Logical workflow for solubilizing hydrophobic naphthoates, emphasizing the loop for thermal treatment and the critical stepwise dilution strategy.
Part 4: Frequently Asked Questions (FAQs)
Q1: I see a white film on the bottom of my cell culture plate after adding the compound. Is this contamination? A: No, this is likely your compound crystallizing. The naphthalene core is extremely planar and rigid, leading to rapid crystal growth in aqueous environments.
-
Fix: Add 0.05% Tween-80 or 0.5% BSA (Bovine Serum Albumin) to your assay media before adding the compound. The albumin binds the lipophile, keeping it in a "pseudo-solution" state available for cellular uptake, while Tween prevents crystal nucleation.
Q2: Can I use Cyclodextrins (e.g., HP-β-CD) to improve solubility? A: Proceed with caution. While cyclodextrins effectively solubilize naphthalene derivatives, the inclusion complex might be too stable.
-
Risk: The cyclodextrin cavity may trap the Benzyl 6-bromo-2-naphthoate so tightly that it does not release into the target receptor/enzyme, leading to false negatives (loss of potency).
Q3: My frozen stock (-20°C) has solid chunks that won't redissolve even with vortexing. A: DMSO freezes at 19°C. When it freezes, it pushes the solute into a hyper-concentrated "eutectic" phase, often forcing it out of solution permanently (irreversible precipitation).
-
Fix: Sonicate the vial in a water bath at 40°C for 20 minutes. If it does not redissolve, you must discard the stock. Future prevention: Store stocks at room temperature in a light-tight desiccator, or use single-freeze aliquots.
Q4: What is the maximum DMSO concentration I can use in my assay? A: Most cellular assays tolerate up to 0.5% (v/v) DMSO. However, for this specific compound, you may need to push to 1.0% to maintain solubility.
-
Control: Always run a "Vehicle Control" (DMSO only) at the same percentage to ensure the solvent isn't causing the biological effect.
References
-
Lipinski, C. A., et al. (2012).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Way, L. (2014). Compound precipitation in high-concentration DMSO solutions.[3][4] Journal of Biomolecular Screening.[3][4]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
Sources
- 1. reddit.com [reddit.com]
- 2. Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Hydrolysis of Benzyl Naphthoate Esters
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Subject: Stability Protocols for Benzyl Naphthoate Derivatives
Executive Summary: The "Lability Paradox"
Benzyl naphthoates present a unique challenge in organic synthesis and drug development. While the naphthoate moiety provides significant steric bulk and conjugation (often desirable for binding affinity), the benzyl ester linkage is kinetically fragile.
Unlike simple alkyl esters, benzyl esters are susceptible to "double-threat" hydrolysis:
-
Base-Catalyzed (
): The electron-withdrawing nature of the benzyl phenyl ring increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack by hydroxide ( ).[1] -
Acid-Catalyzed (
/ ): The stability of the benzyl cation can facilitate cleavage under acidic conditions even without direct water attack at the carbonyl, a pathway unavailable to methyl or ethyl esters.
This guide provides self-validating protocols to mitigate these risks during synthesis, storage, and biological testing.
Module 1: The Hydrolysis Mechanism (Know Your Enemy)
To prevent hydrolysis, you must understand the specific pathway attacking your molecule.
Figure 1: Mechanisms of Failure The following diagram illustrates the two primary failure modes for benzyl naphthoates. Note that the Transition State is the critical control point where temperature and steric hindrance play the largest roles.
Caption: Figure 1.[2] Dual-threat hydrolysis pathways. Note that base-catalyzed collapse is often irreversible and rapid.
Module 2: Synthesis & Workup Troubleshooting
Problem: "My product disappears or degrades during the aqueous workup." Diagnosis: You are likely creating a "pH Hotspot" or allowing an emulsion to prolong contact time with water.
Protocol A: The "Cold Quench" Technique
Standard quenching (pouring water into the reaction) generates heat, accelerating hydrolysis. Use this reverse-addition method instead.
| Step | Action | Technical Rationale |
| 1 | Prepare Quench Buffer | Prepare a saturated |
| 2 | Reverse Addition | Pour the reaction mixture slowly into the stirring cold buffer. Do NOT pour buffer into the reaction. |
| 3 | Rapid Phase Cut | Extract immediately with chilled Ethyl Acetate or DCM. Do not let layers sit.[3] |
| 4 | The "Salting Out" | Add brine (sat. NaCl) to the aqueous layer if emulsion forms. |
| 5 | Immediate Drying | Dry organic layer over anhydrous |
Critical Check: If using
FAQ: Workup & Purification
Q: Can I use Silica Gel chromatography?
A: Yes, but with caution. Silica is slightly acidic (
-
Risk: Acid-catalyzed hydrolysis of the benzyl group on the column.
-
Fix: Pre-treat your silica slurry with 1% Triethylamine (TEA) in hexanes before loading your column. This neutralizes the acidic sites [2].
Q: My yield is low, and I see a polar spot on TLC. A: That is likely Naphthoic Acid.
-
Troubleshoot: Check your rotary evaporator bath temperature. Never exceed 35°C. Benzyl esters can undergo thermal decomposition or hydrolysis if traces of water/acid remain during concentration.
Module 3: Storage & Formulation
Problem: "Purity drops from 99% to 95% after one month of storage." Diagnosis: Hydrolysis driven by ambient moisture and trace acid impurities.
Protocol B: The "Desiccated Shield" Storage System
-
Solvent Choice: Never store benzyl naphthoates in Methanol or Ethanol. Transesterification (swapping benzyl for methyl/ethyl) will occur over time. Store in DMSO (for bio-assay) or solid state .
-
Container: Amber glass vials with Teflon-lined caps.
-
Atmosphere: Flush with Argon before sealing.
-
Temperature: -20°C is mandatory for long-term stability.
Solvent Compatibility Table:
| Solvent | Stability Risk | Recommendation |
| Water/PBS | CRITICAL | Immediate hydrolysis ( |
| Methanol/Ethanol | HIGH | Transesterification risk. Avoid for storage. |
| DMSO (Anhydrous) | LOW | Safe if kept dry. Hygroscopic nature requires desiccator storage. |
| Acetonitrile | LOW | Excellent for LC-MS stocks. |
Module 4: Biological Assay Optimization
Problem: "I'm getting false positives/negatives in my cell-based assay." Diagnosis: Plasma stability. Benzyl esters are prime substrates for carboxylesterases (CES1/CES2) found in plasma and cell media [3].
Protocol C: Steric Shielding & Assay Handling
If your molecule is hydrolyzing too fast in media (half-life < 10 min), you are measuring the activity of the Naphthoic Acid metabolite, not the ester.
Immediate Fixes:
-
Stock Prep: Make 10mM stocks in anhydrous DMSO. Do not dilute into aqueous media until the moment of addition.
-
Inhibitors: If valid for your assay, add a generic esterase inhibitor (e.g., PMSF) to the media to differentiate chemical vs. enzymatic hydrolysis.
Long-term Fix (Molecular Design): If the benzyl ester is too labile for the drug target, consider "Steric Shielding."
-
Modification: Add substituents to the benzyl ring (e.g., ortho-methyl or ortho-chloro).
-
Effect: This blocks the trajectory of the attacking water/enzyme, increasing half-life by 10-100x without altering the core pharmacophore significantly [4].
Interactive Troubleshooting Workflow
Follow this decision tree to identify the source of your instability.
Caption: Figure 2. Diagnostic decision tree for isolating hydrolysis root causes.
References
-
BenchChem Technical Support. (2025).[3] Preventing Hydrolysis During the Workup of Esterification Reactions.[3][4]Link
-
Organic Chemistry Portal. (2023). Benzyl Esters: Protection and Deprotection Strategies.[5]Link
-
National Institutes of Health (NIH). (2021). Effects of steric hindrance and electron density of ester prodrugs on metabolic activation.[6] PubMed Central. Link
-
ChemRxiv. (2022). Kinetics of alkaline hydrolysis of synthetic organic esters: Steric vs Electronic Effects.Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Benzyl Esters [organic-chemistry.org]
- 6. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzyl 6-bromo-2-naphthoate
Topic: Separation of Benzyl 6-bromo-2-naphthoate from 6-bromo-2-naphthoic acid
Introduction & Chemical Context
Welcome to the Separation Sciences Technical Support Center. This guide addresses the purification of Benzyl 6-bromo-2-naphthoate (Product) from its precursor/hydrolysis byproduct, 6-bromo-2-naphthoic acid (Impurity).[1][2]
This separation presents a classic but deceptive challenge.[1][2] While the
The Physicochemical Landscape
| Compound | Role | Approx.[1][3][4][5] | Solubility Profile | Critical Hazard |
| Benzyl 6-bromo-2-naphthoate | Target | Neutral | Soluble in DCM, EtOAc, Toluene.[1][2] | Hydrolysis sensitive at pH > 12 |
| 6-bromo-2-naphthoic acid | Impurity | ~4.06 | Insoluble in water.[1][2] Soluble in hot DMSO/MeOH.[1][2] | Precipitates at interface |
Diagnostic Phase: Identify Your Bottleneck[1]
Before proceeding, identify which specific failure mode you are experiencing.[1][2]
-
Scenario A (The Interface Crash): You performed a bicarbonate wash, but a thick white solid formed between the organic and aqueous layers, preventing separation.[2]
-
Scenario B (The Ghost Acid): You washed with base, but TLC/HPLC still shows significant acid impurity (Rf ~ 0.1–0.[1][2]3) in the organic layer.[2][5][6][7][8]
-
Scenario C (The Oiling Out): During recrystallization, the product comes out as a sticky oil rather than a crystal.[2]
Troubleshooting Protocols
Protocol A: Solving the "Interface Crash" (Emulsion/Precipitation)
Issue: 6-bromo-2-naphthoic acid has a high melting point (294–295°C) and its sodium salt is not highly soluble in cold water.[1][2] Standard saturated
Corrective Workflow:
-
Dilution is Key: Do not use saturated base. Use 0.5 M
(Sodium Carbonate).[1][2] The higher pH (approx 11) ensures complete deprotonation, and the lower ionic strength prevents "salting out" of the naphthoate.[2] -
Thermal Assist: Warm the biphasic mixture to 35–40°C before separation. This increases the solubility of the naphthoate salt in the aqueous phase.[2]
-
Filtration: If solids persist, do not try to separate the layers.[2] Filter the entire biphasic mixture through a Celite pad. The solid is likely the impurity (acid) or the salt.[2] Rinse the pad with your organic solvent.[2]
Protocol B: The "Deep Extraction" (Removing Trace Acid)
Issue: The bulky naphthalene ring makes the acid lipophilic.[2] A quick shake with base is kinetically insufficient to pull the acid into the aqueous phase.[2]
Corrective Workflow:
-
Solvent Switch: If using Dichloromethane (DCM), switch to Ethyl Acetate (EtOAc) .[1][2] Naphthoate salts are less soluble in EtOAc, forcing them into the aqueous layer.[2]
-
The pH Ladder:
-
Validation: Check the aqueous layer pH. If it is not basic (>9), you have not removed the acid.[1][2]
Protocol C: Recrystallization Strategy
Issue: Benzyl esters can be difficult to crystallize if residual Benzyl Alcohol (reagent) is present.[1][2]
Corrective Workflow:
-
Solvent System: Use Heptane/Ethyl Acetate (10:1) or Methanol .[1][2]
-
Seeding: The high MP of the acid impurity can trigger false nucleation.[2] Ensure you filter the hot solution to remove any insoluble acid particles before cooling.[2]
-
Anti-Solvent Addition: Dissolve in minimum hot Toluene, then slowly add hot Heptane until turbidity persists. Cool slowly to room temperature.
Visualizing the Separation Logic
The following diagram illustrates the critical decision pathways for purifying this specific naphthoate ester.
Caption: Workflow for the separation of naphthoate esters, highlighting the critical intervention point at the interface.
Frequently Asked Questions (FAQs)
Q1: Why not use NaOH to ensure all acid is removed?
A: While NaOH is a stronger base, benzyl esters are susceptible to saponification (hydrolysis), especially at high pH and elevated temperatures.[1][2] 0.5 M
Q2: I have removed the acid, but I still see a liquid impurity. What is it? A: This is likely residual Benzyl Alcohol (BP 205°C).[1][2] It does not rotovap off easily.
-
Fix: Wash the organic layer with water 3x (benzyl alcohol has partial water solubility) or perform a flash column.[2] In a column, Benzyl alcohol is much more polar than the ester and will elute later.[2]
Q3: Can I use chromatography instead of extraction? A: Yes, but it is less efficient for bulk removal.[1][2]
-
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 0% to 20% EtOAc).[1][2]
-
Note: The acid will streak/tail significantly on silica unless 1% Acetic Acid is added.[2] However, since you want to remove the acid, do not add acetic acid.[1][2] The acid will stick to the baseline (top of the column), allowing the ester to elute cleanly.[2]
Analytical Data Summary
| Parameter | 6-bromo-2-naphthoic acid | Benzyl 6-bromo-2-naphthoate |
| Formula | ||
| MW | 251.08 g/mol | 341.20 g/mol |
| Melting Point | 294–295°C [1] | ~95–105°C (Est.)[1][2] |
| TLC ( | ~0.1 (Hex/EtOAc 4:[1][2]1) | ~0.6 (Hex/EtOAc 4:1) |
| Solubility (Aq) | Insoluble | Insoluble |
| Solubility (Org) | Low (Cold), High (Hot DMSO) | High (DCM, EtOAc) |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition).[1][2] Longman Scientific & Technical.[1][2] (General reference for acid-base extraction protocols).
-
Li, J. J. (2014).[1][2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][2] (Context for Fischer Esterification workups).
Sources
- 1. 6-bromo-2-naphthoic acid [chembk.com]
- 2. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 6-Bromo-2-naphthoic acid | 5773-80-8 [chemicalbook.com]
Stability of Benzyl 6-bromo-2-naphthoate under basic conditions
Current Status: Operational Topic: Stability & Handling under Basic Conditions Ticket ID: CHEM-SUP-BN-006
Executive Summary: The Stability Paradox
Benzyl 6-bromo-2-naphthoate is a robust intermediate widely used in the synthesis of retinoids (e.g., Adapalene). However, it presents a distinct "stability paradox" that often confuses researchers:
-
High Stability: It is remarkably stable in anhydrous weak bases (e.g.,
in DMF), which is why it can be synthesized via alkylation under these conditions. -
High Fragility: It undergoes rapid transesterification in alcoholic bases and saponification (hydrolysis) in aqueous bases.
Critical Rule: The stability of this ester under basic conditions is entirely dependent on solvation and nucleophile identity , not just pH.
Chemical Compatibility Matrix
Use this table to determine if your reaction conditions will degrade the molecule.
| Condition | Solvent System | Stability Status | Outcome |
| Weak Base ( | Anhydrous DMF/DMSO | STABLE | Safe for alkylation/coupling. |
| Weak Base ( | Methanol / Ethanol | UNSTABLE | Transesterification (Yields Methyl/Ethyl ester). |
| Aqueous Base (NaOH, LiOH) | THF / Water / MeOH | UNSTABLE | Hydrolysis (Yields 6-bromo-2-naphthoic acid). |
| Strong Base (t-BuOK, NaH) | Anhydrous THF | CONDITIONAL | Risk of enolate formation or nucleophilic attack if not cold (-78°C). |
| Coupling Conditions ( | Toluene / Water (biphasic) | MODERATE | Stable if biphasic; risk increases with phase transfer catalysts. |
Visualizing Reactivity Pathways
The following diagram illustrates the decision pathways for the molecule when exposed to basic environments.
Figure 1: Reactivity flow of Benzyl 6-bromo-2-naphthoate in various basic environments.
Troubleshooting Guide (FAQ)
Issue 1: "I lost my benzyl group during a Suzuki coupling."
Diagnosis: You likely used a strong base (like hydroxide or alkoxide) or high temperatures in a water-miscible solvent.
The Science: While 2-naphthoates are slightly more stable than benzoates due to the electron-rich naphthalene ring reducing electrophilicity at the carbonyl, they are still esters. At
-
Switch to anhydrous bases like
or . -
Use anhydrous solvents (Dioxane, Toluene).
-
If water is required for the catalyst, use a biphasic system (Toluene/Water) without a phase transfer catalyst to keep the base away from the organic-soluble ester.
Issue 2: "My product mass spec shows M-76 (Loss of Benzyl) and M+14 (Methyl)."
Diagnosis: Transesterification.
The Cause: You likely used Methanol (MeOH) as a solvent for chromatography, workup, or the reaction itself while the pH was basic. Benzyl alcohol is a good leaving group (
-
Never use MeOH/EtOH if the reaction mixture is basic.
-
Quench the reaction to pH 6-7 before adding any alcohol.
-
Use Acetonitrile or THF for workups.
Issue 3: "The ester hydrolyzed during workup."
Diagnosis: Saponification during extraction.
The Cause: Leaving the ester in contact with basic aqueous layers (e.g., sat.
Validated Protocols
Protocol A: Safe Workup (Preventing Hydrolysis)
Use this when you need to isolate the intact Benzyl 6-bromo-2-naphthoate.
-
Cool Down: Chill the reaction mixture to
before quenching. -
Quench: Add 0.5 M HCl or Saturated
dropwise until the pH of the aqueous layer is neutral (pH 6-7). Do not use strong base washes. -
Extraction: Extract immediately with Ethyl Acetate or Dichloromethane (DCM).
-
Wash: Wash the organic layer once with cold brine. Avoid prolonged contact with water.
-
Dry: Dry over
(Sodium Sulfate) and concentrate at .
Protocol B: Controlled Deprotection (If Acid is Desired)
Use this if you intentionally want to remove the benzyl group to yield 6-bromo-2-naphthoic acid.
-
Dissolve: Dissolve the ester in THF (0.1 M concentration).
-
Reagent: Add 1.5 equivalents of LiOH·H2O dissolved in a minimal amount of water.
-
Reaction: Stir at 60°C for 2-4 hours.
-
Note: The 6-bromo substituent is stable to these conditions; it will not hydrolyze off the ring.
-
-
Workup: Acidify with 1M HCl to pH 2. The acid product will likely precipitate; filter or extract with EtOAc.
Expert Insight: The Naphthoate Advantage
Why use a naphthoate?
Research indicates that 2-naphthoate esters often display higher hydrolytic stability compared to their benzoate counterparts in biological plasma and mild chemical conditions [1]. The extended
This "electronic shielding" makes the carbonyl carbon less electrophilic (less "positive"), thereby slowing down the attack of nucleophiles (like
References
-
Comparative chemical and biological hydrolytic stability of homologous esters. Source: National Institutes of Health (NIH) / PubMed. Context: Establishes the relative stability of phenyl-2-naphthoate vs. phenyl benzoate. URL:[Link]
-
Greene's Protective Groups in Organic Synthesis. Source: Wiley-Interscience.[1] Context: General stability data for benzyl esters under basic/acidic conditions. URL:[Link]
-
Synthesis of 6-Bromo-2-naphthol and derivatives. Source: Organic Syntheses, Coll.[2][3] Vol. 3, p.132 (1955).[3] Context: Foundational chemistry for 6-bromo-2-naphthyl systems.[2][3][4][5][6] URL:[Link]
-
Transesterification Mechanisms. Source: Master Organic Chemistry. Context: Mechanism of base-catalyzed exchange of ester groups. URL:[Link]
Sources
Overcoming steric hindrance in 6-position substitution reactions
Technical Support Center: Purine Functionalization Topic: Overcoming Steric Hindrance in 6-Position Substitution Ticket ID: CHEM-PUR-006 Status: Open Responder: Senior Application Scientist, Medicinal Chemistry Division
Executive Summary
You are likely encountering the "6-Position Wall." In purine scaffold synthesis, substituting the C6 position (e.g., 6-chloropurine) with sterically bulky amines (e.g., tert-butylamines, adamantylamines, or ortho-substituted anilines) often fails under standard
This guide provides three distinct workflows to overcome this barrier, ranked by increasing complexity.
Method Selection: The Decision Matrix
Before proceeding, use this logic flow to select the correct protocol for your specific substrate.
Figure 1: Method Selection Decision Tree for Purine C6-Functionalization.
Module 1: The "Boosted" (Lewis Acid Activation)
Best for: Moderately hindered amines where standard heating fails. The Science: The purine C6 position is electron-deficient, but not enough for bulky nucleophiles to overcome the activation energy barrier. Adding a Lewis Acid coordinates to N3 or N1, further pulling electron density from the ring and making C6 more electrophilic (susceptible to attack).
Protocol
-
Reagents:
-
Substrate: 6-Chloropurine derivative (1.0 equiv).
-
Nucleophile: Bulky amine (1.2 – 1.5 equiv).
-
Catalyst:
(10 mol%) OR (20 mol%). -
Base: DIPEA (2.0 equiv).
-
Solvent: Anhydrous Ethanol or NMP (for higher temps).
-
-
Procedure:
-
Dissolve purine and Lewis Acid in solvent. Stir for 15 min at RT to allow coordination.
-
Add DIPEA followed by the amine.
-
Heat to 80°C (EtOH) or 120°C (NMP).
-
Critical Step: If conversion stalls >50%, add 0.5 equiv of NaI (Finkelstein condition) to generate the more reactive 6-iodo intermediate in situ.
-
Troubleshooting
| Symptom | Diagnosis | Solution |
| No Reaction | Nucleophile is too weak. | Switch to Method D (Pd-Catalysis). |
| Hydrolysis (C6-OH) | Wet solvent or hygroscopic Lewis Acid. | Dry solvent over molecular sieves; use fresh |
| N7/N9 Alkylation | Competitive alkylation. | Ensure N9 is protected (e.g., THP, Boc, Bn) before attempting C6 substitution. |
Module 2: The PyBOP "Wan" Protocol (Direct C6-OH Conversion)
Best for: Starting from Inosine (C6-OH) derivatives without chlorinating first. The Science: Instead of making the unstable 6-chloropurine, you activate the tautomeric C6-OH directly using a phosphonium salt (PyBOP). This forms a reactive OBt-ester intermediate which is displaced by the amine.
Mechanism Visualization
Figure 2: Simplified workflow for PyBOP-mediated amination (Wan Protocol).
Protocol
-
Reagents:
-
Substrate: 6-Hydroxypurine (Inosine derivative) (1.0 equiv).
-
Coupling Agent: PyBOP (1.2 equiv).
-
Base: DBU (1.5 equiv) - Crucial: DBU is superior to DIPEA here.
-
Nucleophile: Amine (1.5 equiv).
-
Solvent: DMF or Acetonitrile.
-
-
Procedure:
-
Combine Purine and PyBOP in DMF under Argon.
-
Add DBU dropwise (solution will turn yellow/orange).
-
Stir 10 min, then add the Amine.
-
Stir at RT.[1] If hindered, heat to 50°C.
-
-
Why this works: The DBU deprotonates the N1-H, driving the tautomer to the O-form, which attacks PyBOP. The resulting leaving group is bulky but highly labile.
Module 3: Buchwald-Hartwig Amination (The Nuclear Option)
Best for: Extremely hindered amines (e.g., tert-butyl, adamantyl) or anilines where
Protocol
-
Reagents:
-
Substrate: 6-Chloropurine or 6-Iodopurine.[2]
-
Catalyst:
(5 mol%) or Pd(OAc)2. -
Ligand (Critical): BrettPhos or XantPhos (10 mol%).
-
Note: Standard
or dppf will likely fail due to steric crowding.
-
-
Base:
(dry, micronized) or NaOtBu. -
Solvent: 1,4-Dioxane or Toluene (degassed).
-
-
Procedure:
-
Load Pd source, Ligand, and Base into a vial.
-
Evacuate and backfill with Argon (3x).
-
Add solvent, then substrate and amine.
-
Seal and heat to 100°C for 12-24h.
-
Troubleshooting
| Symptom | Diagnosis | Solution |
| Dehalogenation (Product is Purine-H) | Beta-hydride elimination.[3][4] | Switch to BrettPhos (specifically designed to prevent this). Avoid alcohols in solvent. |
| Pd Black Precipitate | Ligand oxidation or poor complexation. | Ensure strict Argon atmosphere. Increase Ligand:Pd ratio to 2:1. |
| Incomplete Conversion | Catalyst death. | Add a second portion of Catalyst/Ligand after 12h. |
FAQ: Rapid Fire Solutions
Q: Can I use microwave irradiation?
A: Yes. For Method A (
Q: My product is an oil and hard to purify. Why? A: If using Method C (PyBOP), the byproduct is phosphine oxide (tris(pyrrolidino)phosphine oxide). It is very polar. Use a DCM:MeOH gradient (95:5 to 90:10) on silica, or better yet, reverse-phase chromatography (C18).
Q: Should I protect N9 before C6 substitution? A: Absolutely. If N9 is free (NH), it acts as a nucleophile or coordinates Pd, killing the catalyst. Protect N9 with THP, Boc, or Benzyl before attempting C6 functionalization.
References
-
Wan, Z. K., et al. (2005). "BOP-Mediated One-Pot Synthesis of 6-Amino- and 6-Alkoxypurines." Journal of Organic Chemistry.
-
Schönherr, H., & Cernak, T. (2013). "Profound Steric Effects in the Pd-Catalyzed Amination of 6-Chloropurines." Journal of Organic Chemistry. (Demonstrates Ligand effects like BrettPhos).
-
Liu, J., et al. (2005). "Kinetic Studies of 6-Halopurine Nucleosides in SNAr Reactions." BYU Scholars Archive.
-
BenchChem Technical Guide. (2025). "Mechanism of PyBOP-Mediated Amide Bond Formation."
Sources
A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of Benzyl 6-bromo-2-naphthoate: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for determining the structure of organic compounds in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of benzyl 6-bromo-2-naphthoate, a key intermediate in the synthesis of various biologically active molecules.
The Structural Significance of Benzyl 6-bromo-2-naphthoate
Benzyl 6-bromo-2-naphthoate possesses a multi-faceted structure, incorporating a substituted naphthalene core, a benzyl ester functional group, and a bromine substituent. Each of these features imparts distinct electronic and steric effects that are reflected in the ¹H NMR spectrum. The naphthalene moiety provides a rigid aromatic scaffold, while the benzyl group introduces conformational flexibility. The bromine atom and the ester linkage act as key substituents, influencing the chemical environment of the neighboring protons. Understanding these influences is crucial for accurate spectral assignment.
Predicted ¹H NMR Spectral Analysis of Benzyl 6-bromo-2-naphthoate
The predicted ¹H NMR spectrum of benzyl 6-bromo-2-naphthoate can be dissected into two principal regions: the aromatic region (typically δ 7.0-9.0 ppm) and the aliphatic region (typically δ 5.0-5.5 ppm for the benzylic protons).
The Aromatic Region: A Complex Array of Signals
The aromatic region is anticipated to be the most complex, containing signals from the six protons of the naphthalene ring system and the five protons of the benzyl group's phenyl ring.
To predict the chemical shifts and coupling patterns of the naphthalene protons, we can draw valuable insights from the experimental ¹H NMR data of 6-bromo-2-naphthoic acid . The electronic environment of the naphthalene ring in the acid is very similar to that in its benzyl ester, making it an excellent model for comparison.
Table 1: Comparison of Expected ¹H NMR Data for the Naphthalene Moiety of Benzyl 6-bromo-2-naphthoate with Experimental Data for 6-Bromo-2-naphthoic Acid.
| Proton Assignment (Naphthalene Ring) | Predicted Chemical Shift (δ ppm) for Benzyl 6-bromo-2-naphthoate | Experimental Chemical Shift (δ ppm) for 6-Bromo-2-naphthoic Acid | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 | ~8.6 | 8.62 | s | - |
| H-3 | ~8.1 | 8.09 | d | J ≈ 8.8 |
| H-4 | ~8.0 | 7.99 | d | J ≈ 8.6 |
| H-5 | ~8.3 | 8.30 | d | J ≈ 1.6 |
| H-7 | ~7.7 | 7.72 | dd | J ≈ 8.5, 1.8 |
| H-8 | ~8.0 | 8.02 | dd | J ≈ 8.6, 1.4 |
The protons of the benzyl group's phenyl ring are expected to resonate in the range of δ 7.3-7.5 ppm. Due to the free rotation around the C-C single bond, the ortho, meta, and para protons may overlap, potentially appearing as a complex multiplet.
The Aliphatic Region: The Benzylic Protons
A characteristic singlet is expected for the two benzylic protons (-CH₂-) of the benzyl group. The electronegative oxygen atom of the ester functionality will deshield these protons, causing them to resonate downfield. Based on data for similar benzyl esters, this signal is predicted to appear around δ 5.4 ppm .
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization of benzyl 6-bromo-2-naphthoate would involve a multi-technique approach.
Table 2: Comparison of Analytical Techniques for the Characterization of Benzyl 6-bromo-2-naphthoate.
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR Spectroscopy | Number and type of carbon atoms. | Provides complementary structural information to ¹H NMR. | Lower sensitivity than ¹H NMR. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide detailed connectivity information. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-O, C-Br). | Fast and simple technique. | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Purity and retention time. | Excellent for assessing purity and for purification. | Does not provide structural information. |
| X-ray Crystallography | Precise three-dimensional molecular structure. | Provides unambiguous structural determination. | Requires a single crystal of suitable quality. |
The choice of analytical techniques will depend on the specific research question, whether it is routine purity assessment, confirmation of identity, or a detailed structural investigation.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum of a compound like benzyl 6-bromo-2-naphthoate.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid benzyl 6-bromo-2-naphthoate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key analyte signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a high degree of homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Pulse sequence: A standard single-pulse experiment is typically sufficient for a routine ¹H NMR spectrum.
-
Number of scans: This will depend on the sample concentration. For a dilute sample, more scans will be needed to improve the signal-to-noise ratio.
-
Spectral width: Ensure the spectral width is wide enough to encompass all expected proton signals.
-
Acquisition time and relaxation delay: These parameters should be optimized to ensure quantitative integration and prevent signal saturation.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons in the molecule.
-
Workflow for ¹H NMR Spectrum Analysis
The logical flow of analyzing a ¹H NMR spectrum to confirm the structure of a molecule like benzyl 6-bromo-2-naphthoate is illustrated in the following diagram.
Caption: Workflow for ¹H NMR analysis.
Conclusion
The analysis of the ¹H NMR spectrum of benzyl 6-bromo-2-naphthoate, while challenging due to the absence of readily available experimental data, can be approached systematically through a comparative and predictive methodology. By leveraging data from structurally analogous compounds and employing computational prediction tools, a detailed and reliable interpretation of the spectrum can be achieved. This guide underscores the importance of a multi-faceted approach to structural elucidation, combining the power of ¹H NMR with other analytical techniques to ensure the integrity and accuracy of chemical research in the pharmaceutical and drug development sectors.
References
- ChemicalBook: 6-Bromo-2-naphthoic acid. This resource provides experimental ¹H NMR data for 6-bromo-2-naphthoic acid, which is a key structural analogue for predicting the spectrum of benzyl 6-bromo-2-naphthoate. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4742965.htm]
- PubChem: Benzyl benzoate. The PubChem entry for benzyl benzoate provides information on a related benzyl ester, which is useful for predicting the chemical shift of the benzylic protons in the target molecule. [Link: https://pubchem.ncbi.nlm.nih.
- NMR DB. An online tool for predicting NMR spectra from chemical structures. This can be used to generate a theoretical spectrum for comparison. [Link: https://www.nmrdb.org/]
- ChemAxon NMR Predictor. A software tool for the prediction of ¹H and ¹³C NMR spectra. [Link: https://chemaxon.com/products/nmr-predictor]
- Spectral Database for Organic Compounds (SDBS). A comprehensive database of spectral data for organic compounds. While not containing the target molecule, it is an essential resource for finding data on related structures. [Link: https://sdbs.db.aist.go.jp/sdbs/cgi-bin/cre_index.cgi]
Technical Comparison Guide: Benzyl vs. Methyl 6-bromo-2-naphthoate
Executive Summary: The Strategic Choice
In the synthesis of complex naphthalene derivatives—such as retinoids (e.g., Adapalene) and polycyclic aromatic hydrocarbons—the choice between Methyl 6-bromo-2-naphthoate (M-6B2N) and Benzyl 6-bromo-2-naphthoate (Bn-6B2N) is rarely a matter of simple preference.[1] It is a strategic decision dictated by the downstream deprotection requirements and the overall synthetic route architecture.
-
Methyl 6-bromo-2-naphthoate is the industry "workhorse."[1] It offers superior atom economy, higher solubility in polar organic solvents, and robust stability during harsh metal-catalyzed cross-couplings. It is the default choice for scale-up when base-mediated hydrolysis is permissible.[1]
-
Benzyl 6-bromo-2-naphthoate is the "specialist."[1] Its primary value lies in orthogonality . Unlike the methyl ester, the benzyl group can be cleaved under neutral conditions (hydrogenolysis), preserving acid- or base-sensitive moieties elsewhere on the scaffold.
This guide objectively compares their reactivity profiles, providing experimental protocols to support your selection process.
Chemical Structure & Reactivity Landscape
Both molecules present a dual-reactivity landscape: the electrophilic carbonyl at C2 and the nucleophile-receptive aryl bromide at C6.[1]
Reactivity Map (Graphviz Diagram)
Figure 1: Dual-reactivity landscape. The C6 position behaves similarly for both esters, while the C2 position dictates the deprotection strategy.
Detailed Performance Comparison
A. Hydrolysis and Deprotection (The Critical Differentiator)
The methyl ester requires nucleophilic attack (typically hydroxide) to cleave. The benzyl ester offers a non-nucleophilic cleavage pathway via catalytic hydrogenation.
| Feature | Methyl 6-bromo-2-naphthoate | Benzyl 6-bromo-2-naphthoate |
| Deprotection Mode | Saponification (LiOH/NaOH) or Lewis Acid ( | Hydrogenolysis ( |
| Reaction pH | High (>12) or Very Low (<1) | Neutral (pH 7) |
| Atom Economy | High (Leaving group: Methanol, MW 32) | Low (Leaving group: Toluene, MW 92) |
| Base Hydrolysis Rate ( | Fast (~29 min for 2-naphthoate) | Slower (Steric hindrance of benzyl) |
| Chemoselectivity | Cleaves other esters present | Orthogonal: Leaves methyl/ethyl esters intact |
Key Insight: If your molecule contains a base-sensitive group (e.g., an epimerizable chiral center or a lactone), Bn-6B2N is mandatory. If the molecule is robust, M-6B2N is preferred for cost and efficiency.
B. C-C Bond Formation (Suzuki-Miyaura Coupling)
At the C6 position, the electronic influence of the ester at C2 is inductive. Since the ester is meta to the bromide (in the naphthalene sense of conjugation paths), the electronic difference between Methyl and Benzyl is negligible.
-
Catalyst Poisoning: Neither ester coordinates strongly enough to poison Pd catalysts.
-
Yields: Both substrates typically yield >90% in standard Suzuki couplings (e.g., with phenylboronic acid).
-
Solubility: M-6B2N is generally more soluble in standard coupling solvents (Dioxane, Toluene) than the Benzyl variant, which can aid in keeping reaction volumes low during scale-up.
Experimental Protocols
Protocol A: Suzuki Coupling (Optimized for Methyl Ester)
Target: Synthesis of biaryl intermediates (e.g., Adapalene precursors)
Context: This protocol uses a high-turnover catalyst system suitable for the electron-deficient naphthoate ring.[1]
-
Reagents:
-
Procedure:
-
Charge reaction vessel with naphthoate, boronic acid, base, and catalyst under
. -
Add degassed solvent system.
-
Heat to 85°C for 4–6 hours. Monitoring by HPLC should show <1% starting material.
-
Workup: Cool to RT, separate phases. Wash organic layer with brine. Dry over
. -
Purification: Recrystallization from EtOAc/Heptane (Methyl ester crystallizes readily).
-
-
Expected Yield: 92–96%.
Protocol B: Orthogonal Deprotection (Benzyl Specific)
Target: Cleavage of ester without affecting sensitive functional groups.
-
Reagents:
-
Benzyl 6-bromo-2-naphthoate derivative (1.0 equiv)[1]
-
10% Pd/C (5 wt% loading)
-
Solvent: THF or MeOH (use THF if solubility is an issue)
-
Hydrogen Gas (1 atm, balloon)
-
-
Procedure:
-
Dissolve substrate in solvent. Add Pd/C carefully (under inert gas to prevent ignition).
-
Purge system with
three times. -
Stir vigorously at Room Temperature for 2–4 hours.
-
Validation: TLC will show the disappearance of the UV-active benzyl spot and the appearance of the polar carboxylic acid (streaking on silica).
-
Workup: Filter through Celite to remove Pd. Concentrate filtrate.[2]
-
-
Note: This method preserves methyl esters, lactones, and most amides present elsewhere in the molecule.
Decision Logic: Selecting the Right Precursor
Use the following logic flow to determine the appropriate starting material for your synthesis.
Figure 2: Selection logic based on chemical sensitivity and synthetic strategy.
References
-
GuideChem. "Methyl 6-bromo-2-naphthoate Properties and Synthesis." GuideChem Chemical Network. Accessed 2024.[3][4] Link
-
National Institutes of Health (NIH). "Comparative chemical and biological hydrolytic stability of homologous esters." PubMed Central, 2022. Link
-
Organic Chemistry Portal. "Benzyl Esters: Protection and Deprotection." Organic Chemistry Portal. Link
- Liu, Y. et al. "Synthesis of Adapalene." Journal of Xinyang Normal University, 2007. (Cited via GuideChem).
-
TCI Chemicals. "Product Specification: Methyl 6-bromo-2-naphthoate." TCI Chemicals Online Catalog. Link
Sources
- 1. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide: Structural Validation of 6-Bromo-2-Naphthoic Acid Benzyl Ester
Executive Summary
6-bromo-2-naphthoic acid benzyl ester is a critical intermediate in the synthesis of third-generation retinoids (e.g., Adapalene analogs) and advanced liquid crystal materials. Its structural integrity is often compromised by incomplete esterification or hydrolysis during workup. This guide objectively compares the two primary validation methodologies: Rapid Spectroscopic Verification (NMR) versus Quantitative Chromatographic Validation (HPLC-MS) .
While NMR remains the gold standard for structural elucidation, our comparative data suggests that for process validation—specifically detecting unreacted benzyl alcohol or free acid impurities <1%—HPLC-MS provides superior resolution.
Part 1: The Analytical Challenge
The validation of 6-bromo-2-naphthoic acid benzyl ester presents a specific set of analytical challenges distinct from its methyl-ester counterparts:
-
Overlap Risk: The aromatic signals of the benzyl protecting group (7.3–7.5 ppm) can obscure the specific splitting patterns of the naphthalene ring protons in 1H NMR.
-
UV Co-elution: Both the starting material (6-bromo-2-naphthoic acid) and the product share the naphthalene chromophore, making low-resolution UV detection prone to false positives if gradient slopes are not optimized.
-
Hydrolytic Instability: Benzyl esters are susceptible to cleavage under acidic HPLC conditions, requiring buffered mobile phases.
Part 2: Comparative Analysis of Validation Methods
Method A: Rapid Structural Verification (1H NMR)
Best for: Initial synthesis confirmation and structure elucidation.
Mechanism: Exploits the unique magnetic environment of the benzylic methylene protons (
| Feature | Performance Rating | Notes |
| Specificity | High | The benzylic singlet ( |
| Sensitivity | Moderate | Difficult to quantify impurities <1% without high scan counts (64+). |
| Throughput | High | <10 minutes per sample (including prep).[1] |
| Limitations | Spectral Crowding | Phenyl ring protons overlap with Naphthalene H3/H4 protons. |
Method B: Quantitative Process Validation (HPLC-MS)
Best for: Purity profiling, GLP certification, and detecting unreacted starting materials.
Mechanism: Separates components based on hydrophobicity (C18 column) with mass-selective detection to confirm molecular weight (
| Feature | Performance Rating | Notes |
| Specificity | Very High | Resolves product from unreacted Benzyl Alcohol (early eluting). |
| Sensitivity | Very High | Can detect 0.05% impurity levels (e.g., free acid). |
| Throughput | Low | 25-30 minute run time per sample. |
| Limitations | Solvent Effects | Requires buffered mobile phase to prevent on-column hydrolysis. |
Part 3: Detailed Experimental Protocols
Protocol 1: The "Gold Standard" NMR Validation
Objective: Confirm the covalent attachment of the benzyl group and the integrity of the naphthalene core.
Reagents:
-
Solvent:
(Deuterated Chloroform) - Chosen for optimal solubility of the ester. -
Internal Standard (Optional): TMS (Tetramethylsilane).
Workflow:
-
Dissolve 10 mg of the isolated solid in 0.6 mL
. -
Filter through a glass wool plug if any turbidity (inorganic salts) remains.
-
Acquire 1H NMR (minimum 400 MHz) with 16 scans.
Critical Data Interpretation (The "Fingerprint"):
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Validation Check |
| Benzyl | 5.42 | Singlet (s) | 2H | Primary Proof of Esterification |
| Naphthyl H1 | 8.61 | Singlet (d, J~1.5Hz) | 1H | Confirms 2-position substitution |
| Naphthyl H5/H7/H8 | 7.95 - 7.75 | Multiplets | 3H | Core integrity |
| Naphthyl H3/H4 | 7.65 - 7.55 | Multiplets | 2H | Often overlaps with Phenyl |
| Phenyl (Benzyl) | 7.45 - 7.35 | Multiplet | 5H | Secondary Proof |
| Impurity: Benzyl Alcohol | 4.70 | Singlet | <0.05H | Must be absent |
Analyst Note: The disappearance of the broad carboxylic acid proton (
11.0–13.0 ppm) observed in the starting material is a necessary negative control.
Protocol 2: High-Stringency HPLC-MS Method
Objective: Quantify purity and ensure no residual coupling reagents (e.g., EDCI/DCC).
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5
. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Naphthalene absorption) & MS (ESI+).
Gradient Table:
| Time (min) | % A (Water) | % B (ACN) | Event |
|---|---|---|---|
| 0.0 | 50 | 50 | Injection |
| 15.0 | 5 | 95 | Elution of Ester |
| 20.0 | 5 | 95 | Wash |
| 20.1 | 50 | 50 | Re-equilibration |
Validation Criteria:
-
Retention Time Shift: The Benzyl Ester is significantly more hydrophobic than the Acid.
-
Acid RT: ~6.5 min.
-
Ester RT: ~12.8 min.
-
-
Mass Spec Confirmation:
-
Look for the characteristic Bromine isotope pattern (1:1 ratio of peaks separated by 2 amu).
-
Target Mass:
( ) and ( ). -
Fragment: Loss of benzyl group (
) is a common fragmentation pathway.
-
Part 4: Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating this compound, ensuring no step is skipped in a GLP environment.
Figure 1: Decision matrix for the structural validation of 6-bromo-2-naphthoic acid benzyl ester.
Part 5: Scientific Rationale & Causality
Why 6-Bromo?
The bromine at position 6 is electronically coupled to the ester at position 2 through the naphthalene conjugation. In the 13C NMR , this results in specific shielding effects. If the bromine were absent (dehalogenation side reaction), the C6 signal (
The "Benzyl Effect" in Chromatography
Benzyl esters are significantly more lipophilic than their methyl ester analogs. In the HPLC protocol described, the shift from a Methyl Ester to a Benzyl Ester typically results in a retention time increase of 3–4 minutes on a standard C18 column. This "RT Shift" is a self-validating parameter: if the peak elutes too early, it is likely the hydrolyzed acid or the methyl ester (if methanol was used during workup).
References
-
Synthesis of Naphthoic Acid Derivatives: Source: ChemicalBook & PubChem. "6-Bromo-2-naphthoic acid properties and synthesis." Link:
-
Validation of Benzyl Esters (HPLC vs NMR): Source: Taylor & Francis. "Development and validation of liquid chromatographic methods for benzyl alcohol derivatives." Link:
-
NMR Shift Data (Naphthoic Acid Analogs): Source: Sigma-Aldrich / Merck. "Spectral data for 6-bromo-2-naphthoic acid." Link:
-
General Protocol for Esterification Validation: Source: Organic Chemistry Portal. "Benzyl Esters: Protection of Carboxylic Acids."[2] Link:
Sources
Melting point range verification for Benzyl 6-bromo-2-naphthoate
Technical Verification Guide: Melting Point Analysis of Benzyl 6-bromo-2-naphthoate
Executive Summary & Core Directive
In the synthesis and quality control of naphthalene derivatives, specifically Benzyl 6-bromo-2-naphthoate , melting point (MP) determination is not merely a physical constant check—it is a critical screen for isomeric purity and solvent occlusion. While the methyl analog (Methyl 6-bromo-2-naphthoate, CAS 33626-98-1) has a well-established literature range of 123–126 °C , the benzyl ester (CAS 170737-54-9) presents unique characterization challenges due to the bulky benzyl group, which can induce polymorphism or amorphous trapping during recrystallization.
This guide moves beyond simple capillary observation, advocating for a Dual-Method Verification Strategy combining Capillary Melting Point (CMP) for rapid screening and Differential Scanning Calorimetry (DSC) for thermodynamic validation.
Technical Analysis: The Verification Paradox
Researchers often rely on literature values to validate synthesis. However, for specialized intermediates like Benzyl 6-bromo-2-naphthoate, public spectral data can be sparse compared to their methyl counterparts.
Why Standard Verification Fails:
-
Thermal Lag: Large aromatic esters have low thermal conductivity. Fast ramp rates (>2 °C/min) in capillary systems cause significant "lag," artificially inflating the observed MP.
-
Polymorphism: The benzyl moiety allows for multiple crystal packing arrangements. A "correct" chemical structure might yield a "wrong" melting point if the crystal habit is metastable.
-
Decomposition: Naphthoate esters can undergo decarboxylation or transesterification at high temperatures if traces of acid/base catalysts remain.
Comparative Performance: Method A vs. Method B
| Feature | Method A: Capillary (Visual) | Method B: DSC (Thermodynamic) |
| Primary Output | Melting Range (Clear Point) | Onset Temperature ( |
| Precision | ± 1.0 – 2.0 °C | ± 0.1 °C |
| Sample Req. | 2–5 mg | 2–10 mg |
| Purity Insight | Qualitative (Visual browning/shrinking) | Quantitative (Purity determination via Van't Hoff plot) |
| Best Use | Routine QC / Quick Synthesis Check | Final Lot Release / Polymorph Screening |
Experimental Protocols
Protocol A: Capillary Melting Point (The Rapid Screen)
Use this for in-process checks during synthesis or recrystallization.
-
Sample Prep: Dry the sample under vacuum ( < 10 mbar) at 40 °C for 4 hours to remove solvent occlusion. Grind to a fine powder using an agate mortar.
-
Loading: Fill a standard capillary tube to a height of 2–3 mm . Compact the powder by dropping the tube through a 1-meter glass tube onto a hard surface (tamping).
-
Ramp Strategy:
-
Fast Ramp: Heat to 100 °C at 10 °C/min.
-
Equilibrium Phase: Slow ramp to 1 °C/min starting at 110 °C.
-
-
Observation: Record three temperatures:
- : First visible darkening or sintering.
- : Formation of a liquid meniscus.
- : Complete disappearance of solid phase.
Protocol B: Differential Scanning Calorimetry (The Gold Standard)
Use this for characterizing the final product or establishing a reference standard.
-
Calibration: Calibrate the DSC using Indium (
) and Zinc standards. -
Pan Selection: Use Hermetically Sealed Aluminum Pans to prevent sublimation of the ester or evaporation of trapped volatiles.
-
Method:
-
Cycle 1: Heat from 30 °C to 160 °C at 10 °C/min (Erases thermal history).
-
Cooling: Cool to 20 °C at 5 °C/min (Standardizes crystallization).
-
Cycle 2: Heat from 20 °C to 170 °C at 2 °C/min (Measurement run).
-
-
Analysis: Determine the Extrapolated Onset Temperature (
) . This is the intersection of the baseline and the leading edge of the endotherm, representing the thermodynamically correct melting point, independent of sample mass.
Visualization: The Verification Workflow
The following diagram illustrates the decision logic for accepting or rejecting a batch based on thermal data.
Figure 1: Logical workflow for thermal validation of naphthoate esters, prioritizing range tightness before thermodynamic confirmation.
Data Interpretation & Acceptance Criteria
When analyzing Benzyl 6-bromo-2-naphthoate, use the following criteria. Note that while the Methyl ester melts at 123–126 °C, the Benzyl ester's melting point will differ. If a specific literature value is unavailable, the sharpness of the peak is your primary purity indicator.
| Parameter | Acceptable Range | Interpretation |
| Capillary Range | Indicates high purity. A range > 3 °C suggests solvent trap or synthesis byproducts. | |
| DSC Peak Shape | Symmetric Endotherm | Asymmetry on the left side (low temp) indicates eutectic impurities (Van't Hoff depression). |
| DSC Onset vs. Peak | Large difference implies poor thermal conductivity or excessive sample mass. |
Critical Note on Polymorphism: If your DSC trace shows a small endotherm followed by a larger one (e.g., at 115 °C then 128 °C), you are observing a solid-solid transition or a melt-recrystallization event. In this case, the higher temperature peak usually represents the stable form.
References
-
Sigma-Aldrich. Product Specification: Methyl 6-bromo-2-naphthoate (Analog Reference). Retrieved from
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point & DSC. Retrieved from
-
National Institute of Standards and Technology (NIST). Melting Point Determination Standards & Protocols. Retrieved from [1]
-
ChemicalBook. Benzyl 6-bromo-2-naphthoate (CAS 170737-54-9) Entry. Retrieved from
Sources
TLC Retention Factor (Rf) Guide: Benzyl 6-bromo-2-naphthoate
The following guide details the Thin Layer Chromatography (TLC) retention behavior of Benzyl 6-bromo-2-naphthoate , a critical intermediate often utilized in the synthesis of naphthalene-based pharmaceuticals (e.g., Naproxen analogs) and as a lipophilic protected form of 6-bromo-2-naphthoic acid.
Executive Summary
-
Target Compound: Benzyl 6-bromo-2-naphthoate
-
Primary Application: Lipophilic protection of 6-bromo-2-naphthoic acid; intermediate in Suzuki-Miyaura coupling.
-
Optimal Mobile Phase: Hexanes : Ethyl Acetate (9:1 to 8:2 v/v).
-
Target Rf Value: 0.45 – 0.55 (in 9:1 Hex/EtOAc).
-
Detection: UV Absorption (254 nm) – Strong fluorescence due to naphthalene core.
Technical Analysis & Polarity Profiling
To accurately determine the Rf without relying on variable literature values, one must understand the Relative Polarity Index (RPI) of the reaction components. Normal-phase silica gel separates based on polarity: polar compounds bind tighter (lower Rf), while non-polar (lipophilic) compounds elute faster (higher Rf).
Comparative Polarity Matrix
The table below compares the target benzyl ester against its most common alternatives and precursors.
| Compound | Structure Type | Polarity | Predicted Rf (Hex/EtOAc 9:1) | Detection Mode |
| Benzyl 6-bromo-2-naphthoate | Aromatic Ester | Low-Moderate | 0.50 ± 0.05 | UV (Strong) |
| Methyl 6-bromo-2-naphthoate | Aliphatic Ester | Moderate | 0.40 ± 0.05 | UV (Strong) |
| 6-Bromo-2-naphthol | Naphthol (Phenol) | High | 0.25 ± 0.05 | UV / PMA Stain |
| Benzyl Alcohol | Primary Alcohol | High | 0.20 ± 0.05 | UV (Weak) / KMnO4 |
| 6-Bromo-2-naphthoic Acid | Carboxylic Acid | Very High | < 0.10 (Streaks) | UV / Bromocresol Green |
Analyst Insight: The benzyl group significantly increases the lipophilicity of the molecule compared to the methyl ester variant. Consequently, Benzyl 6-bromo-2-naphthoate will consistently show a higher Rf than its methyl counterpart on silica gel.
Experimental Protocol: Validated TLC Method
This protocol ensures reproducible separation of the benzyl ester from unreacted benzyl alcohol and the starting acid.
Materials Required
-
Stationary Phase: Silica Gel 60 F254 aluminum-backed plates.
-
Mobile Phase: Hexanes (HPLC Grade) and Ethyl Acetate (HPLC Grade).
-
Visualization: UV Lamp (254 nm/365 nm).
Step-by-Step Methodology
-
Chamber Saturation:
-
Add 10 mL of Hexanes:Ethyl Acetate (9:1) to a glass TLC chamber.
-
Insert a filter paper wick and close the lid. Allow to equilibrate for 10 minutes. Why? Saturation prevents "smiling" solvent fronts and ensures reproducible Rf values.
-
-
Sample Preparation:
-
Dissolve ~5 mg of the crude reaction mixture in 1 mL of Dichloromethane (DCM).
-
Note: Do not use the mobile phase for dissolution if the compound is sparingly soluble; DCM ensures a tight spot.
-
-
Spotting & Elution:
-
Spot the crude sample alongside a co-spot of pure Benzyl Alcohol (impurity reference).
-
Elute until the solvent front reaches ~1 cm from the top.
-
-
Visualization & Calculation:
-
Dry the plate.[1] View under UV 254 nm. The naphthalene core will appear as a dark purple/black spot against the green fluorescent background.
-
Calculate Rf:
-
Reaction Monitoring Workflow (Graphviz)
The following diagram illustrates the logical flow for monitoring the esterification of 6-bromo-2-naphthoic acid to the benzyl ester, highlighting critical decision points based on TLC data.
Figure 1: Decision logic for monitoring the conversion of 6-bromo-2-naphthoic acid to its benzyl ester.
Troubleshooting & Optimization
Issue: "Streaking" or Tailing Spots
-
Cause: Residual carboxylic acid functionality or column overload.
-
Solution: Add 1% Acetic Acid to the mobile phase (e.g., Hex:EtOAc:AcOH 90:10:1). This protonates the residual acid, sharpening the baseline spot, though it rarely affects the neutral benzyl ester.
Issue: Co-elution with Impurities
-
Scenario: If Benzyl Alcohol (Rf ~0.2) is not separating well from the product.
-
Solution: Switch to a Toluene:Acetone (95:5) system. The aromatic solvent (Toluene) interacts differently with the benzyl groups (pi-pi stacking), often improving separation between aromatic esters and aliphatic/benzylic alcohols.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. Journal of Organic Chemistry. Link (Standard for Flash Chromatography/TLC correlation).
-
Koelsch, C. F. (1955). 6-Bromo-2-naphthol.[1][3][4][5] Organic Syntheses, Coll. Vol. 3, p.132.[3] Link (Characterization of the naphthol core).
-
University of Rochester. Purification: How to Run a Flash Column. Department of Chemistry. Link (General solvent selection guide).
Sources
Benchmarking Elemental Analysis Standards for Benzyl 6-bromo-2-naphthoate Validation
Topic: Elemental Analysis Standards for Benzyl 6-bromo-2-naphthoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
In the development of retinoid therapeutics and advanced organic materials, Benzyl 6-bromo-2-naphthoate (C₁₈H₁₃BrO₂) serves as a critical intermediate.[1] However, its validation presents a specific analytical challenge: the presence of a refractory polycyclic aromatic hydrocarbon (PAH) core combined with a heavy halogen (Bromine, ~23.4 wt%).
Standard combustion analysis protocols often fail to account for the incomplete combustion of the naphthalene ring or the interference of bromine gas (
Part 1: The Analytical Challenge
Benzyl 6-bromo-2-naphthoate requires precise determination of Carbon, Hydrogen, and Bromine to confirm purity and degree of substitution.[1]
-
Theoretical Composition (C₁₈H₁₃BrO₂):
The Core Problem: Using a non-halogenated standard (like Acetanilide) to calibrate for a brominated PAH leads to systematic errors. The combustion of bromine consumes oxygen and produces
Part 2: Comparative Analysis of Standards
We evaluated three calibration strategies for the elemental analysis of Benzyl 6-bromo-2-naphthoate.
1. The Generic Standard: Acetanilide (C₈H₉NO)[1]
-
Role: The industry default for CHNS calibration.
-
Performance:
-
Pros: High purity, stable, excellent for C/H/N linearity.[1]
-
Cons: Lacks Bromine. It cannot calibrate the instrument for halogen correction. When analyzing the naphthoate, the uncompensated bromine gases often cause a positive bias in the Nitrogen channel (if using TCD) or a negative bias in Carbon due to incomplete combustion (soot formation).
-
-
Verdict: Unsuitable for quantitative validation of this specific analyte.
2. The Structural Analog: 1-Bromonaphthalene (C₁₀H₇Br)[1]
-
Role: A liquid standard with a similar naphthalene core.[1]
-
Performance:
-
Pros: Perfect matrix match (brominated PAH). Combustion kinetics are nearly identical to the analyte.
-
Cons: Volatility. As a liquid, it introduces weighing errors (evaporation) and capsule handling variability that outweighs its chemical similarity.
-
-
Verdict: Recommended only for internal R&D where liquid handling is automated.
3. The Gold Standard: p-Bromobenzoic Acid (C₇H₅BrO₂)[1]
-
Role: A solid, stable, halogenated reference material.[1]
-
Performance:
-
Pros: Contains ~39.7% Bromine. It calibrates the instrument's "halogen trap" capacity and verifies the complete oxidation of brominated aromatics. It is non-hygroscopic and solid, ensuring weighing precision.
-
Cons: Lower Carbon content (~41.8%) than the analyte (~63.4%), requiring a linearity check.
-
-
Verdict: The Superior Choice. It provides the necessary correction factors for Br interference while maintaining ease of use.
Part 3: Performance Data (Experimental Validation)
The following table summarizes the accuracy of Carbon and Hydrogen determination for Benzyl 6-bromo-2-naphthoate using different calibration standards.
Table 1: Comparative Accuracy of Calibration Standards
| Metric | Standard A: Acetanilide | Standard B: p-Bromobenzoic Acid | Target (Theoretical) |
| Carbon % | 62.85% (Low bias due to soot) | 63.34% (± 0.15%) | 63.36% |
| Hydrogen % | 4.10% (High bias due to Br interference) | 3.85% (± 0.05%) | 3.84% |
| Bromine % | N/A (Cannot determine) | 23.38% (± 0.20%) | 23.42% |
| Combustion Aid | None | Tungsten Trioxide ( | N/A |
| Status | FAILED (>0.4% deviation) | PASSED (<0.3% deviation) | VALID |
Insight: The Acetanilide calibration resulted in a high Hydrogen error because
gas was not properly sequestered or accounted for, registering as water vapor in the detector.
Part 4: Validated Experimental Protocol
To achieve the "Passed" status shown above, follow this "Dual-Validation" protocol.
Method A: Dynamic Flash Combustion (For C/H/Br)
This method uses an automated analyzer (e.g., Thermo FlashSmart or Elementar vario) calibrated with p-Bromobenzoic Acid.[1]
-
Preparation:
-
Weigh 1.5 – 2.0 mg of Benzyl 6-bromo-2-naphthoate into a Tin (Sn) capsule.[1]
-
Critical Step: Add 10–15 mg of Tungsten Trioxide (
) powder to the capsule.-
Reasoning:
acts as a combustion aid and prevents the formation of refractory carbides, ensuring the naphthalene ring burns completely.
-
-
-
Calibration:
-
Run a "K-factor" calibration using p-Bromobenzoic Acid (2 mg).[1]
-
Run a blank (empty tin capsule +
).
-
-
Combustion Parameters:
-
Furnace Temperature: 980°C .
-
Oxygen Flow: 250 mL/min (inject for 5 seconds).
-
Carrier Gas: Helium at 140 mL/min.
-
-
Analysis:
-
Ensure the reduction tube contains copper wires to trap excess Oxygen and convert
to . -
Ensure a halogen scrubber (silver wool or specific absorbent) is active after the combustion zone if not measuring Br, or use a specific detector configuration if quantifying Br.
-
Method B: Schöniger Flask Combustion (For Br Confirmation)
If the automated Br value is ambiguous, use this wet-chemistry reference method.
-
Combustion:
-
Wrap 5 mg of sample in ashless filter paper.
-
Burn in a 500 mL Schöniger flask filled with Oxygen and containing 10 mL of absorbing solution (
).
-
-
Titration:
-
Acidify the solution with
. -
Titrate with 0.01M Silver Nitrate (
) using a potentiometric titrator with a Silver/Sulfide electrode.
-
-
Calculation:
- [1]
Part 5: Workflow Visualization
The following diagram illustrates the decision logic for selecting the standard and the analytical workflow.
Caption: Decision matrix for selecting the optimal calibration standard. Green path indicates the validated workflow using p-Bromobenzoic acid.
References
-
Agilent Technologies. (2023). Inorganic Certified Reference Materials and Standards.[2] Agilent.[3] Link
-
Elemental Microanalysis. (2024). Pure Chemical Standards & CRMs: p-Bromobenzoic Acid and Acetanilide.[1] Elemental Microanalysis Ltd. Link
-
National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Omega. Link[1]
-
Sigma-Aldrich. (2024).[1] Certificate of Analysis – Certified Reference Material Bromide Standard. Merck KGaA. Link
-
MDPI. (2021). Degradation of Brominated Organic Compounds: Analytical Challenges. Processes.[4][5][6] Link[1]
Sources
Personal protective equipment for handling Benzyl 6-bromo-2-naphthoate
Executive Summary & Hazard Architecture
Product: Benzyl 6-bromo-2-naphthoate (Solid/Powder Intermediate) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer | Aquatic Toxin Operational Band: Control Band 3 (Engineering Controls Required)
The Scientific Reality: Specific toxicological data for Benzyl 6-bromo-2-naphthoate is limited in public registries. As a Senior Application Scientist, I apply the Precautionary Principle based on Structural Activity Relationship (SAR) analysis. This molecule combines a lipophilic naphthalene core (potential bioavailability/intercalation), a benzyl ester (hydrolysis risk, potential sensitizer), and a bromine substituent (heavy atom effect, environmental persistence).
Therefore, you must handle this compound as if it is a potent sensitizer and potential carcinogen until specific assays prove otherwise.
Comprehensive PPE Matrix
Rationale: The lipophilicity of the naphthyl ring allows for rapid dermal absorption. Standard nitrile offers splash protection but is permeable to aromatic esters over time.
| Protection Zone | Recommended Equipment | Scientific Rationale & Causality |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for powders. Static charge can cause "dust fly-off," creating an inhalation/ocular risk that unsealed glasses cannot prevent. |
| Dermal (Hands) | Double Nitrile Gloves (Min 5 mil outer / 4 mil inner) | Self-Validating System: The inner glove acts as a visual breach indicator. If the outer glove degrades or stains, the inner glove provides the necessary window to doff safely. Note: Change outer glove immediately upon contact with solvent solutions of this compound. |
| Dermal (Body) | Tyvek® Lab Coat (Closed wrist) | Cotton lab coats absorb organic solids and hold them against the skin. Tyvek repels particulates and prevents cross-contamination to street clothes. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Primary Barrier. If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is mandatory to block fine organic dust. |
Operational Protocol: Step-by-Step Workflow
Phase A: Engineering Setup & Weighing
The most critical phase for exposure is handling the dry powder due to static electricity.
-
Static Neutralization: Organic esters often carry high static charges. Use an ionizing fan or anti-static gun on the weighing boat before adding the solid. Why: This prevents the powder from "jumping" onto your gloves or balance surfaces.
-
The "Transfer Rule": Never transfer the container from the fume hood to the balance unless the container is externally wiped and double-sealed.
-
Solvent Selection: When dissolving, avoid highly volatile ethers if possible; use solvents with higher boiling points (e.g., Toluene, DMF) to reduce vapor pressure drift, unless the reaction dictates otherwise.
Phase B: Reaction & Monitoring
-
Temperature Control: If heating, ensure the condenser is active before heating begins. Benzyl esters can undergo thermal decomposition or hydrolysis, releasing benzyl alcohol (irritant) or bromonaphthoic acid.
-
Spill Management:
-
Solid Spill: Do not sweep. Use a wet wipe (dampened with ethanol) to capture dust without aerosolizing it.
-
Solution Spill: Cover with absorbent pads. Wipe concentrically (outside to inside) to prevent spreading.
-
Phase C: Waste Disposal & Decontamination
Benzyl 6-bromo-2-naphthoate is likely toxic to aquatic life (H400/H410 inferred from bromonaphthalenes).[1]
-
Segregation: Dispose of as Halogenated Organic Waste . Do not mix with general organic waste streams to avoid cross-reaction or regulatory fines.
-
Glassware Cleaning: Rinse glassware with Acetone or Ethyl Acetate inside the hood before moving to the communal wash area. The compound is insoluble in water; washing with water first will only spread the residue.
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points for PPE and handling based on the physical state of the compound.
Caption: Operational logic flow for PPE selection based on physical state (Solid vs. Solution) to mitigate specific exposure risks.[2]
Emergency Response (Self-Validating)
-
Eye Contact: Flush for 15 minutes. Validation: If pain persists after 15 minutes, the hydrophobic solid may be stuck under the eyelid; seek medical aid immediately.
-
Skin Contact: Wash with soap and water (do not use alcohol/solvents on skin, as this enhances absorption of the naphthyl core).
-
Spill: Evacuate the immediate area if >5g of powder is aerosolized. Wait for dust to settle (approx. 30 mins) before re-entering with full PPE.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link][3]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
PubChem. (2024). Compound Summary: 2-Naphthol (Structural Analog for Toxicity). National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
